D-mannose-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |
InChI Key |
GZCGUPFRVQAUEE-TUWMFXLCSA-N |
Isomeric SMILES |
[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is D-mannose-d7 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Mannose-d7, a deuterated isotopologue of the naturally occurring monosaccharide D-mannose. This document details its chemical structure, properties, and the methodologies for its synthesis, compiled for professionals in research and drug development.
Introduction to this compound
This compound is a stable, non-radioactive isotopically labeled form of D-mannose where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of D-mannose in biological samples. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous, unlabeled D-mannose without altering its fundamental chemical properties.
Chemical Structure and Properties
The precise location of the seven deuterium atoms is crucial for the application of this compound. Based on synthetic methodologies, a common isotopologue is D-Mannose-1,2,3,4,5,6,6-d7 .
Chemical Structure
The chemical structure of this compound is identical to that of D-mannose, with the exception of the isotopic substitution of hydrogen with deuterium. In its cyclic pyranose form, the structure is as follows:
Caption: Chemical structure of α-D-Mannopyranose-d7.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅D₇O₆ | Inferred from deuterated fructose isomer[1] |
| Molecular Weight | 187.19 g/mol | Calculated based on isotopic composition |
| Exact Mass | 187.1059 g/mol | Calculated based on isotopic composition |
| Isotopic Purity | Typically >98% | General standard for commercially available isotopologues |
| Appearance | White to off-white solid | General property of mannose |
| Solubility | Soluble in water | General property of mannose |
Experimental Protocols
The synthesis of this compound can be achieved through biocatalytic methods, which offer high specificity and yield. The following is a detailed methodology based on published literature.[2]
Biocatalytic Synthesis of this compound
This protocol outlines a potential biocatalytic route for the synthesis of this compound.
Objective: To synthesize this compound from a suitable deuterated precursor using an enzymatic reaction.
Materials:
-
Deuterated starting material (e.g., a deuterated hexose precursor)
-
Appropriate isomerase or epimerase enzyme
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
-
Purification system (e.g., HPLC with a suitable column)
-
Lyophilizer
-
Analytical instruments for characterization (NMR, Mass Spectrometer)
Procedure:
-
Substrate Preparation: Dissolve the deuterated starting material in the buffer solution to a final concentration suitable for the enzyme kinetics.
-
Enzyme Reaction: Add the isomerase or epimerase to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme, typically with gentle agitation. Monitor the reaction progress over time using techniques like TLC or a small-scale analytical HPLC.
-
Reaction Quenching: Once the reaction has reached completion or equilibrium, quench the reaction by denaturing the enzyme, for example, by heating or adding a quenching agent.
-
Purification: Purify the this compound from the reaction mixture. This is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of column and mobile phase will depend on the specific properties of the product and remaining starting material.
-
Desalting and Lyophilization: The purified fractions containing this compound are collected, desalted if necessary, and then lyophilized to obtain the final product as a solid.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General workflow for the biocatalytic synthesis of this compound.
Applications in Research and Drug Development
This compound is a powerful tool for:
-
Metabolic Flux Analysis: Tracing the metabolic fate of D-mannose in various biological systems.
-
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of D-mannose-based therapeutics.
-
Internal Standard: Serving as a highly accurate internal standard for the quantification of endogenous D-mannose by isotope dilution mass spectrometry. This is critical in the study of diseases where D-mannose levels are altered, such as congenital disorders of glycosylation.
Conclusion
This compound is an essential research tool for scientists and drug development professionals. Its synthesis via biocatalytic methods provides a reliable source of this labeled compound. The well-defined chemical structure and physical properties of this compound enable its use in a wide range of applications, from fundamental metabolic studies to the development of novel therapeutics. The detailed experimental protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory.
References
D-Mannose-d7: A Technical Guide to its Physical and Chemical Properties for Researchers
For researchers, scientists, and drug development professionals, understanding the precise physical and chemical characteristics of isotopically labeled compounds like D-mannose-d7 is paramount for accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, D-mannose, and outlines the expected theoretical differences and the analytical methods required for verification.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of D-Mannose and this compound
| Property | D-Mannose | This compound (Predicted/Theoretical) | Source |
| Molecular Formula | C₆H₁₂O₆ | C₆H₅D₇O₆ | - |
| Molecular Weight | 180.16 g/mol | 187.20 g/mol | [1][2] |
| Appearance | White crystalline powder | White crystalline powder | [3][4] |
| Melting Point | 133-140 °C | Expected to be similar to D-Mannose | [1][5] |
| Boiling Point | ~410.8 °C | Expected to be similar to D-Mannose | [1] |
| Solubility in Water | Soluble | Expected to be similar to D-Mannose | [4][6] |
| Optical Rotation | +13.3° to +14.3° | Expected to be similar to D-Mannose | [1] |
Experimental Protocols for Characterization
The definitive characterization of this compound requires specific analytical techniques to confirm its identity, isotopic purity, and chemical purity. The following are detailed methodologies for key experiments.
Mass Spectrometry for Molecular Weight and Isotopic Purity Determination
Objective: To confirm the molecular weight of this compound and determine the degree of deuterium incorporation.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or water.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound (187.20 g/mol ).
-
Analyze the isotopic distribution of the molecular ion peak to quantify the percentage of this compound and identify the presence of other isotopologues (d1 to d6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Localization
Objective: To confirm the chemical structure of the mannose backbone and to determine the specific positions of the deuterium atoms.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the seven deuterated positions will confirm the isotopic labeling.
-
²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms. The chemical shifts will indicate their positions in the molecule.[7][8][9]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to D-mannose.
-
Signaling Pathways and Biological Relevance
D-mannose is known to be involved in several key biological pathways. As an isotopologue, this compound is expected to follow the same metabolic and signaling routes, making it a valuable tool for metabolic flux analysis and tracer studies.
D-Mannose Metabolism and its Role in Glycosylation
D-mannose plays a crucial role in the glycosylation of proteins and lipids. Once transported into the cell, it is phosphorylated to mannose-6-phosphate, which can then be converted to other activated sugar donors for incorporation into glycans.
Caption: Metabolic fate of this compound.
PI3K/Akt/mTOR Signaling Pathway in Hepatocyte Lipid Metabolism
Recent studies have shown that D-mannose can regulate hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway, suggesting a therapeutic potential in conditions like alcoholic liver disease.[10]
Caption: this compound and the PI3K/Akt/mTOR pathway.
Experimental Workflow for Quality Control
A robust quality control workflow is essential to ensure the identity, purity, and stability of this compound for research applications.
References
- 1. D-Mannose, 99%+ (3458-28-4) - D-Mannose, 99%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 3. kebnutra.com [kebnutra.com]
- 4. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]
- 5. You are being redirected... [bio-world.com]
- 6. duchefa-biochemie.com [duchefa-biochemie.com]
- 7. Deuterium NMR as a structural probe for micelle-associated carbohydrates: D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium nuclear magnetic resonance spectroscopy and stable carbon isotope ratio analysis/mass spectrometry of certain monofloral honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of D-Mannose-d7 in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian metabolism, primarily serving as a precursor for the biosynthesis of glycoproteins and glycolipids.[1][2][3] Its metabolic fate is intricately regulated, with significant implications for cellular function, disease pathology, and therapeutic interventions. The use of stable isotope-labeled analogs, such as D-mannose-d7, provides a powerful tool for tracing its metabolic pathways and quantifying its flux through various cellular processes. This technical guide offers a comprehensive overview of the metabolic fate of this compound in mammalian cells, detailing the key enzymatic steps, analytical methodologies for its tracing, and quantitative insights into its distribution.
Metabolic Pathways of D-Mannose
The metabolic journey of D-mannose begins with its transport into the cell, followed by a critical phosphorylation step that directs it towards one of two major pathways: catabolism via glycolysis or anabolic incorporation into glycoconjugates.
Cellular Uptake and Phosphorylation
Exogenous D-mannose is transported into mammalian cells through facilitated diffusion, utilizing hexose transporters of the SLC2A group (GLUTs).[4] While glucose can compete for these transporters, D-mannose also appears to utilize specific transporters that are less sensitive to glucose inhibition.[2] Once inside the cell, hexokinase (HK) phosphorylates D-mannose to D-mannose-6-phosphate (Man-6-P).[4] This initial step is crucial as Man-6-P is the central hub from which the subsequent metabolic fates of D-mannose diverge.
dot
Caption: Cellular uptake and initial phosphorylation of this compound.
The Bifurcation Point: Glycolysis vs. Glycosylation
Man-6-P stands at a critical metabolic crossroads, where its fate is determined by the relative activities of two key enzymes: Phosphomannose Isomerase (PMI) and Phosphomannomutase 2 (PMM2).
-
Catabolic Pathway (Glycolysis): Phosphomannose Isomerase (PMI) reversibly isomerizes Man-6-P to fructose-6-phosphate (Fru-6-P).[4] Fru-6-P is a key intermediate in the glycolytic pathway, and its formation commits the mannose carbon skeleton to energy production. In most mammalian cells, the majority of intracellular mannose (estimated at 95-98%) is directed down this catabolic route.[4] The reversible nature of the PMI-catalyzed reaction is significant. When tracing with deuterated mannose in the presence of D2O, deuterium can be incorporated at the C-2 position of fructose-6-phosphate, which can then be converted back to Man-6-P, providing a means to quantify this metabolic detour.
-
Anabolic Pathway (Glycosylation): Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P).[4] This is the committed step for the incorporation of mannose into various glycoconjugates. Man-1-P is subsequently activated to GDP-mannose, the primary donor for N-glycosylation, O-glycosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[4]
dot
Caption: Branch point of this compound-6-Phosphate metabolism.
Tracing the Fate of this compound
The seven deuterium atoms on this compound serve as a stable isotopic label, allowing for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry. The retention or loss of these deuterium atoms provides valuable information about the enzymatic reactions that have occurred.
-
In the Glycolytic Pathway: The isomerization of Man-6-P-d7 to Fru-6-P by PMI involves the removal of a proton from C2. In the context of this compound, this would result in the loss of a deuterium atom, leading to the formation of Fru-6-P-d6. Subsequent glycolytic intermediates would retain these six deuterium atoms.
-
In the Glycosylation Pathway: The conversion of Man-6-P-d7 to Man-1-P-d7 by PMM2 and its subsequent activation to GDP-mannose-d7 retains all seven deuterium atoms. Therefore, mannose residues incorporated into glycoproteins and glycolipids will exhibit a mass shift corresponding to the presence of seven deuterium atoms.
Quantitative Analysis of this compound Metabolism
The relative abundance of this compound and its deuterated metabolites can be quantified using mass spectrometry-based techniques, providing insights into the metabolic flux through the different pathways.
| Parameter | Method | Typical Finding in Mammalian Cells | Reference |
| Cellular Uptake Rate | Isotope tracing with labeled mannose | 6.5 - 23.0 nmol/hr/mg protein | [4] |
| Catabolism vs. Glycosylation | [2-3H]-Mannose tracing | 95-98% catabolized via MPI, ~2% used for N-glycosylation | [4] |
| Contribution to N-glycans | Stable isotope labeling with 13C-mannose | Exogenous mannose can contribute up to 50% of mannose in N-glycans | [5] |
| Plasma Mannose Concentration | Mass Spectrometry | ~50 µM in human plasma | [4] |
Experimental Protocols
Mammalian Cell Culture with this compound
Objective: To label mammalian cells with this compound for metabolic tracing studies.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in standard complete culture medium.
-
Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 1 mM). The concentration may need to be optimized depending on the cell line and experimental goals.
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, proceed with cell harvesting and metabolite extraction.
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References
- 1. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose - Wikipedia [en.wikipedia.org]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Deuterated Monosaccharides in Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the applications of deuterated monosaccharides in various research fields. By replacing hydrogen atoms with their stable isotope, deuterium, these modified sugars serve as powerful tools for elucidating metabolic pathways, simplifying complex structural analyses, and enhancing the therapeutic properties of drugs.
Core Applications of Deuterated Monosaccharides
Deuterium labeling of monosaccharides is a versatile strategy employed across multiple scientific disciplines. The key advantage lies in the mass difference between hydrogen and deuterium, which, while chemically subtle, induces measurable effects that can be exploited experimentally. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to the Deuterium Kinetic Isotope Effect (DKIE) , where reactions involving the cleavage of a C-D bond proceed more slowly. This effect, along with the utility of deuterium as a stable isotopic tracer, underpins its primary applications.
Key application areas include:
-
Metabolic Research: Tracing the fate of monosaccharides through complex metabolic networks and non-invasively imaging metabolic activity in vivo.
-
Structural Analysis: Simplifying Nuclear Magnetic Resonance (NMR) spectra and serving as internal standards in Mass Spectrometry (MS).
-
Drug Development: Improving the pharmacokinetic profiles of drugs by slowing their metabolic degradation.
Applications in Metabolic Research
Deuterated monosaccharides, particularly deuterated glucose, are invaluable probes for studying cellular metabolism in both health and disease.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular biochemical reactions. While traditional MFA often uses ¹³C-labeled substrates, deuterium labeling offers complementary insights, especially for studying NADPH metabolism. By introducing a deuterated monosaccharide into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using MS and NMR. The resulting labeling patterns reveal the relative contributions of different metabolic pathways to the production of a specific metabolite, allowing for the calculation of intracellular fluxes.
For example, isotope tracing with deuterium-labeled substrates can demonstrate metabolic flux compensation through parallel pathways when a primary pathway is impaired.
Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method for non-invasively mapping metabolism in three dimensions. The technique involves administering a deuterium-labeled substrate, most commonly [6,6'-²H₂]-D-glucose, and then detecting the signal from the deuterated substrate and its metabolic products (e.g., lactate, glutamate, glutamine) in vivo using ²H-MR spectroscopy.
Given the very low natural abundance of deuterium (0.015%), there is minimal background signal, allowing for clear detection of the labeled compounds. DMI is gaining traction in oncology research for diagnosing tumors, monitoring treatment response, and discovering new therapeutic targets by visualizing metabolic reprogramming in cancer cells, such as the Warburg effect.
Caption: Workflow for a typical Deuterium Metabolic Imaging (DMI) study.
Tracing Metabolic Pathways
Deuterated monosaccharides are excellent tracers for elucidating the fate of carbons through metabolic networks. For example, using specifically labeled glucose, such as (6-¹³C, 1, 6, 6-²H₃)glucose, allows for the simultaneous tracking of different parts of the molecule. This can help distinguish between pathways like glycolysis and the pentose phosphate pathway (PPP).
However, researchers must be aware of potential complications, such as the metabolic loss of deuterium through exchange reactions. For instance, deuterium at the C1 position of glucose can be selectively lost in a reaction catalyzed by phosphomannose isomerase. Failure to account for such exchanges can lead to incorrect interpretations of metabolic fluxes. Perdeuteration (deuterating all possible positions) has also been shown to slow the overall rate of glycolysis, a kinetic isotope effect that must be considered when interpreting results.
Applications in Structural Analysis
The substitution of hydrogen with deuterium also provides significant advantages in the structural elucidation of carbohydrates and glycoconjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure and conformation of carbohydrates. However, the ¹H NMR spectra of complex carbohydrates are often crowded due to severe signal overlap, making interpretation difficult. Selective deuterium labeling simplifies ¹H NMR spectra by replacing proton signals with deuterium signals, which are not detected in ¹H NMR. This spectral simplification provides clearer data for conformational analysis, which is particularly useful for studying carbohydrates bound to proteins. Deuterium isotope effects can also induce small but measurable shifts in ¹³C NMR spectra, providing additional data for assigning the spectra of nitrogen-containing saccharides.
Mass Spectrometry (MS)
In mass spectrometry, deuterated monosaccharides are frequently used as internal standards for the accurate quantification of their non-deuterated counterparts in biological samples. Because they are chemically identical to the analyte, they co-elute during chromatography and have similar ionization efficiencies, but are distinguishable by their mass difference. This allows for correction of sample loss during preparation and variations in instrument response. Additionally, specific fragmentation patterns of deuterated monosaccharides in MS can be used to determine the site and extent of deuterium labeling, which is crucial for metabolic studies.
Applications in Drug Development
The kinetic isotope effect (KIE) is the foundation for the use of deuterated monosaccharides and other deuterated compounds in drug development. By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed significantly.
The Kinetic Isotope Effect (KIE)
The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. Many drugs are cleared from the body by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. Replacing this "metabolically vulnerable" C-H bond with a C-D bond can slow down this enzymatic reaction. This is known as the primary kinetic isotope effect and can result in a significantly lower rate of metabolism.
Caption: The Kinetic Isotope Effect (KIE) slows enzymatic drug metabolism.
Improved Pharmacokinetic Profiles
Slowing the rate of metabolism can lead to several therapeutic benefits:
-
Increased Drug Half-Life: The drug remains in the body for a longer period, potentially reducing dosing frequency.
-
Increased Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can decrease its formation, improving the drug's safety profile.
-
More Consistent Plasma Concentrations: A slower clearance rate can lead to less fluctuation in drug levels between doses.
This strategy has led to the development and FDA approval of deuterated drugs. A notable example is deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. The deuteration significantly extends the drug's half-life, allowing for a lower and less frequent dosing schedule compared to the original drug.
Data Summary
Table 1: Examples of Deuterated Monosaccharides and Their Applications
| Deuterated Monosaccharide | Application Area | Specific Use | Reference(s) |
| [6,6'-²H₂]-D-Glucose | Metabolic Imaging | Substrate for DMI to map glycolysis and TCA cycle activity in tumors and the brain. | ,, |
| [U-²H₇]-D-Glucose | Metabolic Research | Studied in perfused hearts to investigate the kinetic isotope effect on glycolysis. | |
| 2-deutero-D-glucose | Metabolic Research | Molecular probe to study interference with glucose and mannose metabolism using MS. | |
| 6-deutero-D-glucose | Synthesis | Intermediate in the synthesis of more complex deuterated monosaccharides. | |
| (6-¹³C, 1,6,6-²H₃)glucose | Metabolic Pathway Tracing | Used to quantify pentose phosphate pathway (PPP) activity via ²H NMR. |
Experimental Protocols
Protocol 1: General Method for Metabolic Labeling with [6,6'-²H₂]-D-Glucose for DMI
This protocol is a generalized summary based on common practices in DMI studies.
-
Subject Preparation: The subject (animal model or human patient) is typically fasted for a period (e.g., 4-6 hours) to lower endogenous glucose levels.
-
Tracer Administration: [6,6'-²H₂]-D-glucose is administered either orally as a drink or via intravenous (IV) infusion. A typical dose ranges from 0.5 to 2.0 g/kg body weight.
-
Metabolization Period: The subject rests for a period (typically 30-60 minutes) to allow for the uptake and metabolism of the deuterated glucose into downstream products like lactate and glutamate/glutamine (Glx). This can be done outside the scanner for steady-state measurements or inside for dynamic scans.
-
MR Data Acquisition: The subject is placed in an MR scanner equipped with a deuterium-capable coil. A 3D MR spectroscopic imaging (MRSI) sequence is used to acquire the ²H signal from the tissue of interest (e.g., brain, tumor).
-
Data Processing: The raw MRSI data is processed, which includes spectral fitting to quantify the signal intensity of each deuterated metabolite (glucose, lactate, Glx) at each spatial location (voxel).
-
Image Generation: The quantified metabolite levels are used to generate 3D metabolic maps, visualizing the spatial distribution of glucose uptake and glycolysis.
Protocol 2: Synthesis of 6-deutero-D-glucose
This protocol is based on the chemical synthesis method described by Szafranski et al. (2015).
-
Protection: Start with a mixture of α and β anomers of benzyl D-glucopyranoside. Protect the primary alcohol at the C6 position with a silyl ether group (e.g., TBDMS). Then, protect the remaining hydroxyl groups at C2, C3, and C4 via benzylation using benzyl bromide (BnBr) and sodium hydride (NaH).
-
Deprotection: Selectively remove the silyl protecting group from the C6 position to yield benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside.
-
Oxidation: Oxidize the primary alcohol at C6 to an aldehyde using a Swern oxidation.
-
Reduction with Deuterium: Reduce the newly formed aldehyde using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the C6 position.
-
Final Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the final product, 6-deutero-D-glucose.
-
Purification and Characterization: Purify the product using appropriate chromatographic techniques and confirm its structure and deuterium incorporation via NMR and MS.
Caption: General workflow for Metabolic Flux Analysis (MFA).
D-Mannose-d7 as a Non-Radioactive Metabolic Tracer: A Technical Guide
Introduction
Metabolic flux analysis is a critical tool for understanding cellular physiology and pathophysiology. For decades, radioactive isotopes like tritium (³H) have been the gold standard for tracing the metabolic fate of molecules such as D-mannose.[1] While effective, the use of radioactive tracers poses safety risks and requires specialized laboratory infrastructure. The advent of stable isotope labeling, coupled with high-resolution mass spectrometry, offers a safer and equally powerful alternative.[2] This guide provides a technical overview of D-mannose-d7, a deuterated variant of D-mannose, as a non-radioactive metabolic tracer for researchers, scientists, and drug development professionals. We will cover its synthesis, experimental application, data analysis, and its utility in elucidating key metabolic and signaling pathways.
Core Principles of this compound Tracing
D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and cellular metabolism.[3] It is transported into cells and phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P).[1] From this branch point, Man-6-P can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis and the pentose phosphate pathway (PPP), or be converted to mannose-1-phosphate by phosphomannomutase (PMM2) for the synthesis of nucleotide sugars (GDP-mannose) used in glycosylation.[4]
By replacing hydrogen atoms with deuterium (a stable, heavy isotope of hydrogen), this compound becomes a "heavy" tracer. When cells are cultured in media containing this compound, the deuterated mannose is taken up and metabolized. The deuterium labels are incorporated into downstream metabolites, increasing their mass. These mass shifts can be precisely detected and quantified using mass spectrometry, allowing researchers to trace the flux of mannose through various metabolic pathways without the need for radioactivity.[5]
Synthesis of this compound
The synthesis of specifically deuterated D-mannose provides the necessary tracer for these studies. A common approach involves the chemical modification of D-mannose derivatives. For example, 6-deutero-d-mannose (a D-mannose-d1) can be synthesized from benzyl α-d-mannopyranoside. The process involves protecting the hydroxyl groups, followed by Swern oxidation of the primary hydroxyl group at the C-6 position to form an aldehyde. This aldehyde is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium label at the C-6 position. Subsequent deprotection yields the final deuterated mannose product.[5] A similar multi-step chemical synthesis can be employed to produce D-mannose with deuterium at other positions, or as a fully perdeuterated molecule (this compound).
Data Presentation: Quantitative Analysis of Mannose Metabolism
The following tables summarize quantitative data from stable isotope tracing experiments using 13C-labeled mannose, which illustrates the type of data that can be obtained using this compound. These experiments quantify the uptake of mannose and glucose and their respective contributions to N-glycans in various human fibroblast cell lines.[6]
Table 1: Uptake Rates of Exogenous Glucose and Mannose [6]
| Cell Line | Glucose Uptake (nmol/mg protein/h) | Mannose Uptake (nmol/mg protein/h) |
| Control Fibroblasts | 1500 - 2200 | 9.4 - 22 |
| MPI-deficient (CDG-Ib) | 1600 - 2300 | 10 - 23 |
| PMM2-deficient (CDG-Ia) | 1500 - 2100 | 9.0 - 21 |
Data represent the range of uptake rates measured. This demonstrates that glucose is taken up at a much higher rate than mannose.
Table 2: Contribution of Exogenous Monosaccharides to N-Glycan Synthesis [6]
| Cell Line | Glucose Contribution to N-Glycans (nmol/mg protein/h) | Mannose Contribution to N-Glycans (nmol/mg protein/h) |
| Control Fibroblasts | 0.1 - 0.4 | 0.1 - 0.2 |
| MPI-deficient (CDG-Ib) | ~0 | 0.1 - 0.2 |
| PMM2-deficient (CDG-Ia) | 0.1 - 0.3 | 0.01 - 0.03 |
This table shows the flux of mannose and glucose into the N-glycosylation pathway. In MPI-deficient cells, the contribution from glucose is nearly abolished.
Table 3: Efficiency of Monosaccharide Incorporation into N-Glycans [6]
| Cell Line | Glucose Incorporation Efficiency (%) | Mannose Incorporation Efficiency (%) |
| Control Fibroblasts | 0.01 - 0.03 | 1.0 - 2.0 |
| MPI-deficient (CDG-Ib) | ~0 | 1.0 - 2.0 |
| PMM2-deficient (CDG-Ia) | 0.01 - 0.02 | 0.1 - 0.2 |
Efficiency is calculated as the percentage of the uptaken monosaccharide that is incorporated into N-glycans. Mannose is incorporated much more efficiently than glucose.
Experimental Protocols
The following is a representative protocol for a this compound metabolic tracing experiment in cultured mammalian cells, synthesized from established stable isotope tracing methodologies.[6][7][8]
Cell Culture and Media Preparation
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 75% confluency at the time of the experiment. Culture in standard DMEM with 10% fetal bovine serum (FBS).
-
Tracer Media Preparation: Prepare glucose-free DMEM. Supplement this basal medium with 10% dialyzed FBS (to remove endogenous, unlabeled monosaccharides). Add the stable isotope tracer and other necessary nutrients. For example:
-
Labeling Condition: 11 mM D-glucose, 2 mM L-glutamine, and 100 µM this compound.
-
Control Condition: 11 mM D-glucose, 2 mM L-glutamine, and 100 µM unlabeled D-mannose.
-
Metabolic Labeling
-
Pre-incubation Wash: When cells reach ~75% confluency, aspirate the growth medium. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Labeling: Add 2 mL of the prepared tracer medium (or control medium) to each well.
-
Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for a designated period. The incubation time will vary depending on the pathway of interest. For N-glycan synthesis, a 24-hour incubation is often sufficient to achieve isotopic steady state.[6] For faster pathways like glycolysis, shorter time points (e.g., 15, 30, 60 minutes) can be used to measure flux dynamics.[2]
Metabolite Extraction
-
Quenching and Washing: To halt metabolic activity, quickly aspirate the labeling medium and place the 6-well plate on dry ice. Wash the cells twice with 1 mL of ice-cold PBS.
-
Extraction: Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS/MS) system. Separation can be achieved using a column designed for polar metabolites, such as a SUPELCOGEL Pb column.[9]
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
-
Mass Spectrometry Detection: Perform mass analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.[10]
-
Quantification: Use selected reaction monitoring (SRM) to quantify the different isotopologues of mannose and its downstream metabolites. For D-mannose, the precursor-to-product ion transition would be adjusted based on the number of deuterium labels (e.g., m/z 186 → 92 for a this compound, compared to m/z 179 → 59 for unlabeled mannose).[10]
Visualization of Pathways and Workflows
Metabolic Pathways of D-Mannose
The following diagram illustrates the central metabolic fates of D-mannose after entering the cell.
Caption: Intracellular metabolic pathways of this compound.
Experimental Workflow for this compound Tracing
This diagram outlines the key steps in a typical stable isotope tracing experiment.
Caption: Experimental workflow for this compound metabolic tracing.
D-Mannose Regulation of the PI3K/Akt/mTOR Signaling Pathway
D-mannose has been shown to regulate hepatocyte lipid metabolism and ameliorate alcoholic steatosis by activating the PI3K/Akt/mTOR signaling pathway.[11]
Caption: D-mannose activates the PI3K/Akt/mTOR pathway.
D-Mannose Regulation of T-cell Differentiation
D-mannose can induce the generation of regulatory T cells (Tregs) by enhancing TGF-β signaling.[12]
Caption: D-mannose promotes Treg differentiation via TGF-β.
Conclusion
This compound is a powerful, non-radioactive tracer for elucidating the complex roles of mannose in cellular metabolism and signaling. By leveraging the precision of mass spectrometry, researchers can safely and accurately quantify the flux of mannose into glycosylation, glycolysis, and other interconnected pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting stable isotope tracing studies with this compound, empowering researchers to uncover novel insights into disease mechanisms and identify new therapeutic targets.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling with D-mannose-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling using D-mannose-d7, a powerful technique for elucidating the dynamics of glycoprotein metabolism, turnover, and function. This deuterated analog of D-mannose serves as a metabolic tracer, enabling the precise tracking and quantification of mannose incorporation into glycoproteins through mass spectrometry.
Introduction to D-mannose Metabolism and Glycosylation
D-mannose is a C-2 epimer of glucose and a critical monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1] Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a vital post-translational modification that influences protein folding, stability, trafficking, and function.[2]
Exogenous mannose is transported into the cell and phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P).[3][4] Man-6-P stands at a critical metabolic juncture, where it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, leading to the synthesis of GDP-mannose, the primary donor for N-linked glycosylation.[3][4] By replacing standard D-mannose with this compound in cell culture media, researchers can introduce a stable isotopic label into the N-glycosylation pathway, allowing for the differentiation and quantification of newly synthesized glycoproteins.
Quantitative Data on D-mannose Incorporation
The efficiency of exogenous mannose incorporation into glycoproteins can vary depending on cell type and culture conditions. The following tables summarize key quantitative parameters relevant to stable isotope labeling experiments with mannose.
Table 1: Contribution of Exogenous Mannose to N-Glycans
| Cell Type | Exogenous Mannose Concentration | Contribution to N-Glycan Mannose | Reference |
| Normal Human Fibroblasts | 50 µM | ~10-45% | [5] |
| MPI-deficient CDG Fibroblasts | 50 µM | 80% | [5] |
Table 2: Theoretical Mass Shift of this compound
| Isotope | Chemical Formula | Molecular Weight (Da) | Mass Shift (Da) |
| D-mannose | C₆H₁₂O₆ | 180.156 | 0 |
| This compound | C₆H₅D₇O₆ | 187.199 | +7.043 |
Note: The actual observed mass shift in a mass spectrometer may vary slightly due to instrumentation and calibration.
Experimental Protocols
This section outlines a general workflow for a stable isotope labeling experiment using this compound to study glycoprotein turnover.
Metabolic Labeling of Cells with this compound
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a "heavy" labeling medium by supplementing glucose-free and mannose-free DMEM with dialyzed fetal bovine serum (10%), desired concentrations of glucose and "heavy" this compound. A typical starting concentration for this compound is 50 µM. Prepare a corresponding "light" medium with unlabeled D-mannose.
-
Labeling: Aspirate the standard growth medium from the cells and wash once with sterile PBS. Add the prepared "heavy" or "light" labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of this compound into newly synthesized glycoproteins. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.
Protein Extraction and Digestion
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by incubating with dithiothreitol (DTT) at 56°C for 30 minutes. Subsequently, alkylate the free thiols with iodoacetamide at room temperature in the dark for 30 minutes.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate overnight at 37°C.
Enrichment of Glycopeptides (Optional but Recommended)
Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is often necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a common method for enriching glycopeptides based on the hydrophilicity of the glycan moieties.
-
Lectin Affinity Chromatography: Lectins are proteins that bind specifically to certain carbohydrate structures. A lectin column (e.g., Concanavalin A for high-mannose glycans) can be used to capture and enrich glycopeptides.
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide (or glycopeptide) mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" isotopic pairs. The mass shift of +7.043 Da per incorporated this compound will be used to identify the labeled peptides.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound labeling experiments.
Caption: Metabolic pathway of this compound incorporation into the N-glycosylation pathway.
Caption: Overview of the N-linked glycosylation pathway showing the incorporation of this compound.
Caption: A typical experimental workflow for stable isotope labeling with this compound.
References
- 1. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Incorporation of D-Mannose-d7 into Glycans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodology and scientific principles underlying the use of deuterium-labeled D-mannose (D-mannose-d7) as a stable isotope tracer for studying glycan biosynthesis and dynamics. This powerful technique enables precise quantification of mannose incorporation into glycoproteins, offering valuable insights into metabolic flux, glycan turnover, and the impact of various stimuli on glycosylation pathways.
Introduction to Metabolic Labeling with this compound
D-mannose is a C-2 epimer of glucose and a fundamental building block of various glycan structures, including the high-mannose, hybrid, and complex N-glycans, as well as O-linked glycans and GPI anchors.[1] Metabolic labeling with stable isotope-labeled precursors is a powerful strategy to trace the fate of these molecules in cellular systems. This compound, a stable isotope-labeled version of D-mannose, serves as an excellent tracer for several reasons:
-
Non-radioactive: It is a safe alternative to radioactive tracers like [³H]-mannose.
-
High Resolution: The mass shift of +7 Da per incorporated mannose-d7 residue is readily detectable by mass spectrometry, allowing for clear differentiation from unlabeled glycans.
-
Metabolic Integration: this compound is taken up by cells and processed through the endogenous glycosylation machinery, providing a true representation of glycan biosynthesis.
This guide will detail the metabolic pathways of D-mannose, provide quantitative data on its incorporation (using data from other mannose isotopes as a proxy due to the limited availability of this compound specific studies), present a comprehensive experimental protocol for its use, and offer visualizations of the key processes involved.
Metabolic Pathway of D-Mannose Incorporation
Exogenous D-mannose is transported into the cell and enters the glycosylation pathway through a series of enzymatic reactions. The diagram below illustrates the key steps involved in the conversion of D-mannose into activated sugar nucleotides that are subsequently incorporated into growing glycan chains.
Quantitative Data on Mannose Incorporation
| Cell Line | Exogenous Mannose Concentration (µM) | Contribution of Exogenous Mannose to N-Glycan Mannose (%) | Reference |
| Human Fibroblasts | 50 | 25 - 30 | [2] |
| MPI-deficient Fibroblasts | 50 | ~80 | [2] |
| Various Cell Lines | 50 - 200 | 10 - 45 | [2] |
Note: The contribution of exogenous mannose to the total cellular mannose pool for glycosylation is highly dependent on the cell type, the activity of enzymes such as Mannose Phosphate Isomerase (MPI), and the concentration of glucose in the culture medium, as glucose can be converted to mannose intracellularly.
Experimental Protocols
This section provides a detailed protocol for the metabolic labeling of mammalian cells with this compound, followed by the extraction, processing, and analysis of N-glycans by mass spectrometry.
Metabolic Labeling of Mammalian Cells
-
Cell Culture: Culture mammalian cells of interest to approximately 70-80% confluency in a standard growth medium.
-
Labeling Medium Preparation: Prepare a fresh growth medium supplemented with this compound. The final concentration of this compound may need to be optimized, but a starting concentration of 50-100 µM is recommended. For studies investigating metabolic flux, it is crucial to use a glucose-free medium supplemented with a known concentration of glucose and this compound.
-
Metabolic Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time for the specific cell line and experimental goals.
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the cell pellet at -80°C until further processing.
N-Glycan Release and Purification
-
Protein Extraction and Denaturation: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors. Denature the proteins by heating or using denaturing agents like SDS.
-
Enzymatic Release of N-Glycans: Treat the denatured protein lysate with PNGase F, an enzyme that cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycoproteins. Follow the manufacturer's protocol for optimal digestion conditions.
-
Purification of Released N-Glycans: The released N-glycans can be purified using various methods, including solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges.
Mass Spectrometry Analysis
-
Sample Preparation: The purified N-glycans can be analyzed directly or after derivatization (e.g., permethylation or fluorescent labeling) to enhance ionization efficiency and aid in structural analysis.
-
LC-MS/MS Analysis: Separate the N-glycans using a suitable liquid chromatography method, such as HILIC or porous graphitic carbon (PGC) chromatography, coupled to a high-resolution mass spectrometer.
-
Data Acquisition: Acquire mass spectra in both full scan (MS1) and fragmentation (MS/MS) modes. In the MS1 scan, the incorporation of this compound will be evident by the appearance of glycan species with mass shifts in multiples of +7 Da.
-
Data Analysis: Process the raw mass spectrometry data using specialized glycomics software to identify the glycan structures and quantify the relative abundance of labeled and unlabeled species. The extent of this compound incorporation can be calculated by comparing the peak areas of the isotopic envelopes of the labeled and unlabeled glycans.
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for a typical this compound metabolic labeling experiment.
Conclusion
Metabolic labeling with this compound is a robust and insightful technique for the quantitative analysis of glycan biosynthesis and metabolism. By providing a detailed protocol and a conceptual framework for data interpretation, this guide aims to equip researchers with the necessary knowledge to successfully implement this method in their studies. The ability to precisely track the incorporation of mannose into glycoproteins opens up new avenues for understanding the roles of glycosylation in health and disease and for the development of novel therapeutic strategies.
References
Methodological & Application
Application Note: Quantification of D-Mannose in Human Plasma by LC-MS/MS using a Stable Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research due to its emerging roles in various physiological and pathological processes. Accurate and robust quantification of D-mannose in biological matrices is crucial for understanding its metabolism and its potential as a biomarker. This application note describes a detailed protocol for the quantification of D-mannose in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, D-mannose-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle
The method employs a stable isotope dilution technique. A known amount of this compound is spiked into the plasma sample as an internal standard (IS). Following protein precipitation, the sample is analyzed by LC-MS/MS. D-mannose and this compound are separated from other plasma components and isomers by liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of D-mannose to that of this compound is used to calculate the concentration of D-mannose in the sample against a calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, based on validation data from similar published protocols.[1][2]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| D-Mannose | 0.5 - 100 | 0.5 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| Low | 1.5 | 98.7 | 4.2 | 99.1 | 5.5 |
| Medium | 15 | 101.2 | 2.8 | 100.5 | 3.9 |
| High | 75 | 99.5 | 3.1 | 101.0 | 4.3 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 95.2 | 98.5 |
| High | 75 | 97.8 | 99.1 |
Experimental Protocol
Materials and Reagents
-
D-Mannose (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced ethically)
Equipment
-
Liquid Chromatograph (HPLC or UPLC system)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-mannose and this compound in ultrapure water to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the D-mannose stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 µg/mL) by spiking the D-mannose working standards into a pool of blank human plasma.
-
Sample Preparation
Caption: Sample preparation workflow.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 40% B
-
5.1 min: 90% B
-
7.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| D-Mannose | 179.1 | 89.1 | 0.05 | 30 | 15 |
| This compound | 186.2 | 92.1 | 0.05 | 30 | 15 |
Note: The optimal product ion and collision energy for this compound may require empirical determination on the specific mass spectrometer being used. The transition provided is a predicted stable fragment.
Data Analysis
-
Integrate the peak areas for both D-mannose and this compound MRM transitions.
-
Calculate the peak area ratio (D-mannose / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-mannose in the plasma samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow of the Quantification Process
Caption: Overall quantification workflow.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the accurate quantification of D-mannose in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results suitable for clinical research and drug development applications. The detailed experimental procedure and performance characteristics should enable researchers to readily implement this method in their laboratories.
References
Application Notes and Protocols for Metabolic Labeling of Cells with D-Mannose-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics and glycomics, enabling the detailed study of cellular processes and biomarker discovery. D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in the biosynthesis of glycoproteins and glycolipids.[1] The incorporation of a stable isotope-labeled version, D-mannose-d7, into these biomolecules allows for their tracking and quantification using mass spectrometry. This technique provides a powerful tool to investigate the dynamics of glycosylation, a post-translational modification crucial in cell signaling, adhesion, and disease pathogenesis.[2]
These application notes provide a detailed protocol for culturing mammalian cells with this compound for the purpose of metabolic labeling of glycoproteins. The subsequent analysis by mass spectrometry can reveal changes in glycosylation patterns in response to various stimuli, disease states, or drug treatments. The use of deuterated mannose probes has been established as a method to study its metabolism and incorporation into glycans.[3]
Data Presentation
For successful metabolic labeling, optimizing the concentration of the isotopic label and the incubation time is critical. These parameters can vary significantly between cell lines and experimental goals. Below is a summary of typical starting concentrations and labeling times for metabolic labeling with stable isotope-labeled sugars, which can be used as a guideline for optimizing this compound labeling.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 µM - 1 mM | Start with a concentration in the low micromolar range and titrate up. Higher concentrations may be necessary for complete labeling but can also affect cell physiology.[4][5] |
| Incubation Time | 24 - 72 hours | The duration should be sufficient to allow for significant incorporation into newly synthesized glycoproteins. This is often equivalent to at least two cell doubling times.[6][7] |
| Cell Density | 50-70% confluency | Labeling should be initiated when cells are in the logarithmic growth phase to ensure active metabolism and protein synthesis. |
Experimental Protocols
This section details the protocol for culturing cells with this compound, harvesting the cells, and preparing the protein lysate for subsequent mass spectrometry analysis.
Materials and Reagents
-
This compound (isotopic purity >98%)
-
Appropriate mammalian cell line (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous mannose
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Seeding: Seed the desired mammalian cells in culture plates or flasks and grow them in complete culture medium until they reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of this compound. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM) to determine the optimal concentration for your cell line and experimental goals.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells and wash them once with sterile PBS. Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time should be optimized to achieve sufficient incorporation of the label.
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Alternatively, cells can be scraped in ice-cold PBS and pelleted.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay or a similar method.
-
-
Sample Storage: Store the protein lysate at -80°C until further processing for mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Labeled Glycoproteins
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein lysate (e.g., 100 µg).
-
Add a denaturing agent (e.g., urea to a final concentration of 8 M).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
To specifically analyze glycoproteins, enrich the sample for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides (or enriched glycopeptides) in a suitable solvent for mass spectrometry.
-
Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The mass shift corresponding to the incorporation of this compound will be used for identification and quantification.
-
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
References
- 1. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-mannose-d7 Analysis in Plasma
Topic: Sample Preparation Techniques for D-mannose-d7 Analysis in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of D-mannose in plasma is of growing interest in various research fields, including the study of congenital disorders of glycosylation, diabetes, and as a potential biomarker for certain types of cancer.[1][2][3] Furthermore, deuterated analogs such as this compound are commonly employed as internal standards in mass spectrometry-based quantitative assays to ensure high accuracy and precision. Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from the plasma matrix, thereby reducing matrix effects and improving the reliability of the analytical results.
This document provides detailed application notes and protocols for the most common sample preparation techniques for the analysis of this compound in plasma: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample processing and instrumental analysis.[1]
General Considerations for Sample Handling
-
Sample Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). To prevent glycolysis, which can alter monosaccharide levels, the use of a glycolysis inhibitor like sodium fluoride (NaF) is recommended.[3]
-
Plasma Separation: Plasma should be separated from whole blood by centrifugation as soon as possible after collection.
-
Sample Storage: Plasma samples should be stored frozen, preferably at -80°C, until analysis to ensure the stability of the analytes.
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is the most straightforward and widely used method for plasma sample preparation for D-mannose analysis. It involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate plasma proteins.
a) Acetonitrile Precipitation
Acetonitrile is a common choice for protein precipitation as it efficiently removes proteins while keeping small polar molecules like D-mannose in the supernatant.
Experimental Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Add 100 µL of the plasma sample to the acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
b) Methanol Precipitation
Methanol is another effective solvent for protein precipitation.
Experimental Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 400 µL of cold methanol to 100 µL of the plasma sample.
-
Add the this compound internal standard solution.
-
Vortex the mixture for 30-60 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant for analysis.
c) Perchloric Acid (PCA) Precipitation
Perchloric acid is a strong acid that effectively precipitates proteins.
Experimental Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, mix equal volumes of plasma and a cold 0.6 mol/L perchloric acid solution (e.g., 100 µL of plasma with 100 µL of PCA solution).[3]
-
Add the this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 8000 x g for 10 minutes at 4°C.[3]
-
Collect the deproteinized supernatant for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction can provide a cleaner sample extract compared to protein precipitation by selectively retaining the analyte of interest or the interfering matrix components on a solid sorbent. For a polar compound like D-mannose, a graphitized carbon or a mixed-mode cation exchange sorbent can be effective.
Experimental Protocol (General - using a graphitized carbon cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., water or a weak aqueous buffer).
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge. The pre-treatment may also include protein precipitation as a preliminary step for very complex matrices.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences like salts.
-
Elution: Elute the D-mannose and this compound with a stronger solvent, such as a mixture of acetonitrile and water with a small amount of a modifying agent if necessary.
-
The eluate is then typically evaporated and reconstituted before LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. Due to the high polarity of D-mannose, a polar organic solvent is required. A salting-out assisted LLE (SALLE) can be an effective approach.
Experimental Protocol (General - Salting-Out Assisted LLE):
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add the this compound internal standard solution.
-
Add a salting-out agent (e.g., ammonium sulfate or sodium chloride) to the plasma to increase the ionic strength of the aqueous phase.
-
Add a polar organic solvent such as acetonitrile or acetone.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge to facilitate phase separation.
-
Collect the organic upper layer containing the D-mannose and this compound.
-
The organic extract can then be evaporated and reconstituted for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of D-mannose in plasma using a protein precipitation method with a stable isotope-labeled internal standard.[1] It is important to note that specific results will vary depending on the exact protocol, instrumentation, and laboratory conditions.
Table 1: Extraction Recovery
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |
| D-mannose | Low QC (2.5 µg/mL) | 104.13 | < 5% |
| D-mannose | Medium QC (10 µg/mL) | 105.53 | < 5% |
| D-mannose | High QC (40 µg/mL) | 104.84 | < 5% |
Table 2: Matrix Effect
| Analyte | Concentration Level | Matrix Factor (%) | RSD (%) |
| D-mannose | Low QC (2.5 µg/mL) | 100.04 | < 4% |
| D-mannose | Medium QC (10 µg/mL) | 96.85 | < 4% |
| D-mannose | High QC (40 µg/mL) | 97.03 | < 4% |
Table 3: Intra- and Inter-Day Accuracy and Precision
| Concentration Level | Intra-Day Accuracy (%RE) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%RE) | Inter-Day Precision (%RSD) |
| LLOQ (1 µg/mL) | < 15% | < 15% | < 15% | < 15% |
| Low QC (2.5 µg/mL) | < 15% | < 15% | < 15% | < 15% |
| Medium QC (10 µg/mL) | < 15% | < 15% | < 15% | < 15% |
| High QC (40 µg/mL) | < 15% | < 15% | < 15% | < 15% |
LC-MS/MS Considerations for this compound
The use of a deuterated internal standard like this compound is generally reliable. However, it is crucial to be aware of potential challenges:
-
Chromatographic Shift: In some cases, deuterium labeling can lead to a slight shift in retention time compared to the unlabeled analyte. This needs to be monitored during method development to ensure that the internal standard and analyte elute under similar matrix effect conditions.
-
Isotopic Interference: It is important to check for any contribution of the natural isotopes of D-mannose to the mass transition of this compound, and vice versa.
MRM Transitions:
While specific MRM (Multiple Reaction Monitoring) transitions for this compound should be optimized empirically on the mass spectrometer used, the transitions for the commonly used analog D-mannose-13C6 can serve as a starting point. For D-mannose, a common transition in negative ionization mode is m/z 179 -> 89 or m/z 179 -> 59.[1] The precursor ion for this compound would be expected at m/z 186. The product ions would need to be determined by infusion and fragmentation of the this compound standard.
Diagrams
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Solid-Phase Extraction.
Caption: Workflow for Liquid-Liquid Extraction.
Conclusion
The choice of sample preparation technique for this compound analysis in plasma depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and available instrumentation. Protein precipitation is a rapid and simple method that is suitable for many applications. For assays requiring lower limits of quantification or for complex matrices, the additional cleanup provided by solid-phase extraction or liquid-liquid extraction may be beneficial. Regardless of the method chosen, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the accuracy and robustness of the quantitative results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable method for D-mannose analysis in plasma.
References
D-Mannose-d7 as a Tracer for Studying Glycoprotein Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose is a C-2 epimer of glucose crucial for human metabolism, particularly the glycosylation of proteins.[1] Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification that dictates protein folding, stability, and function.[1][2] The study of glycoprotein biosynthesis is paramount in understanding various physiological and pathological processes, including immune responses, cell-cell recognition, and the progression of diseases like cancer.[3] D-mannose-d7, a stable isotope-labeled form of D-mannose, serves as a powerful tracer to elucidate the dynamics of glycoprotein biosynthesis and mannose metabolism. By introducing a known isotopic label, researchers can track the incorporation of mannose into glycoproteins, quantify metabolic fluxes, and identify alterations in glycosylation pathways associated with disease or drug treatment. These insights are invaluable for the development of novel therapeutics and diagnostics.[4][5]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer offers several key applications in both basic research and pharmaceutical development:
-
Elucidating Glycosylation Pathways: Tracing the journey of this compound from cellular uptake to its incorporation into N-linked and O-linked glycans allows for a detailed mapping of the biosynthetic pathways.[1][6][7]
-
Quantifying Glycan Dynamics: Stable isotope labeling enables the quantification of the rate of glycoprotein synthesis, turnover, and secretion under various experimental conditions.
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer.[3] By comparing the incorporation of this compound in healthy versus diseased cells or tissues, novel glycosylation-based biomarkers can be identified.[3][8]
-
Drug Efficacy and Target Validation: The effect of a drug candidate on specific glycosylation pathways can be assessed by monitoring changes in this compound incorporation. This provides a functional readout for drug efficacy and can help validate the drug's mechanism of action.
-
Optimizing Biologic Production: In the manufacturing of therapeutic glycoproteins, such as monoclonal antibodies, ensuring consistent and optimal glycosylation is critical for efficacy and safety.[1] this compound can be used as a tool to monitor and optimize glycosylation patterns during cell culture and bioprocessing.[1]
Experimental Protocols
The following protocols provide a general framework for using this compound as a tracer in cell culture experiments followed by mass spectrometry-based analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into the glycoproteins of cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dFBS, L-glutamine, and the desired concentration of this compound. A typical starting concentration is 50-100 µM, but this should be optimized for the specific cell line and experimental goals.[9] A control medium containing an equivalent concentration of unlabeled D-mannose should also be prepared.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove the existing medium.
-
Metabolic Labeling: Remove the PBS and add the pre-warmed this compound labeling medium to the cells. Incubate the cells for a specific period (e.g., 24-72 hours) in a standard cell culture incubator (37°C, 5% CO2). The optimal labeling time will depend on the turnover rate of the glycoproteins of interest.
-
Cell Lysis: After the labeling period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Harvesting: Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors to each well or dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Sample Storage: Transfer the supernatant (containing the protein extract) to a new microcentrifuge tube and store at -80°C until further analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Glycoproteins
This protocol outlines the steps for preparing protein extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of this compound.
Materials:
-
Protein extract from Protocol 1
-
Acetone (pre-chilled at -20°C)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Protein Precipitation: Add four volumes of pre-chilled acetone to the protein extract, vortex briefly, and incubate at -20°C overnight to precipitate the proteins.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Carefully discard the supernatant.
-
Washing: Wash the protein pellet with 1 mL of ice-cold 80% acetone, centrifuge again, and discard the supernatant. Air-dry the pellet.
-
Resuspension and Denaturation: Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Glycan Release (Optional, for N-glycan analysis): To analyze the released glycans, the peptide mixture can be treated with PNGase F according to the manufacturer's instructions to cleave N-linked glycans.
-
Desalting: Desalt the peptide (or released glycan) mixture using C18 SPE cartridges. Wash the cartridge with 0.1% FA in water and elute the peptides with 50% ACN/0.1% FA.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in 0.1% FA in water for LC-MS/MS analysis.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions. The following is an example of how to present data on the relative contribution of exogenous this compound to the total mannose pool in N-glycans of a specific cell line.
| Cell Line | Condition | This compound Concentration (µM) | Labeling Time (hours) | % Contribution of this compound to N-glycan Mannose (Mean ± SD) |
| Fibroblasts | Control | 50 | 24 | 28 ± 3 |
| Fibroblasts | MPI-deficient | 50 | 24 | 82 ± 5 |
| Hepatoma Cells | Control | 100 | 48 | 45 ± 4 |
| Hepatoma Cells | Drug-Treated | 100 | 48 | 65 ± 6 |
This table presents representative data adapted from studies using stable isotope-labeled mannose to illustrate the expected outcomes of a this compound tracing experiment.[9]
Visualization of Pathways and Workflows
Glycoprotein Biosynthesis Pathway
The following diagram illustrates the key steps in the N-linked glycoprotein biosynthesis pathway, where D-mannose plays a central role.
Caption: N-linked glycoprotein biosynthesis pathway.
Experimental Workflow
The diagram below outlines the major steps in a typical this compound metabolic labeling experiment, from cell culture to data analysis.
References
- 1. glycopedia.eu [glycopedia.eu]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of O-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 8. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Mannose Metabolism with D-mannose-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, primarily serving as a precursor for the synthesis of glycoconjugates.[1] Its metabolic pathways are intricately linked with glycolysis and are of significant interest in various research fields, including congenital disorders of glycosylation (CDG), cancer biology, and immunology.[2][3][4] The use of stable isotope-labeled D-mannose, such as D-mannose-d7, offers a powerful tool for quantitatively tracing the metabolic fate of mannose, allowing researchers to dissect its contribution to glycosylation, catabolism, and other metabolic pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic studies.
Core Concepts in Mannose Metabolism
Exogenous mannose is transported into cells via glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase (HK) to mannose-6-phosphate (M-6-P). M-6-P is a key metabolic branch point. The majority of intracellular mannose, typically 95-98%, is isomerized to fructose-6-phosphate (F-6-P) by phosphomannose isomerase (MPI) and enters the glycolytic pathway.[1] The remaining fraction is converted to mannose-1-phosphate (M-1-P) by phosphomannomutase 2 (PMM2), which is then activated to GDP-mannose, the primary donor for N-glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[1][5]
Stable isotope tracing with this compound allows for the precise quantification of mannose flux into these different pathways by tracking the incorporation of the deuterium-labeled mannose into downstream metabolites and glycans using mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data related to mannose metabolism, derived from studies using stable isotope labeling.
Table 1: Hexose Uptake and Incorporation into N-Glycans in Human Fibroblasts
| Parameter | Value | Cell Type | Reference |
| Glucose Uptake Rate | 1500–2200 nmol/mg protein/h | Normal Human Fibroblasts | [5] |
| Mannose Uptake Rate | 9.4–22 nmol/mg protein/h | Normal Human Fibroblasts | [5] |
| Glucose Contribution to N-Glycans | 0.1–0.4 nmol/mg protein/h | Various Cell Lines | [5] |
| Mannose Contribution to N-Glycans | 0.1–0.2 nmol/mg protein/h | Various Cell Lines | [5] |
| Mannose Incorporation Efficiency into N-Glycans | 1–2% of uptake | Normal Human Fibroblasts | [5] |
| Glucose Incorporation Efficiency into N-Glycans | 0.01–0.03% of uptake | Normal Human Fibroblasts | [5] |
Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose
| Condition | Contribution of Exogenous Mannose | Cell Type | Reference |
| Physiological (5 mM Glucose, 50 µM Mannose) | 25–30% | Normal Human Fibroblasts | [2][5] |
| MPI-Deficient CDG | 80% | MPI-Deficient Fibroblasts | [2][5] |
| High Mannose (1 mM) | Can completely replace glucose-derived mannose | Normal Human Fibroblasts | [5] |
Table 3: Pharmacokinetics of Oral D-Mannose in Humans
| Parameter | Value | Reference |
| Absorption | >90% in the upper intestine | [6][7] |
| Plasma Half-life | ~4 hours (for a bolus of <0.2g/Kg) | [1] |
| Excretion | Largely excreted unconverted in urine within 8 hours | [6][7] |
Signaling and Metabolic Pathway Diagrams
The following diagrams illustrate the key metabolic pathways and experimental workflows described in these notes.
Caption: Metabolic fate of D-mannose after cellular uptake.
Caption: General workflow for this compound metabolic labeling experiments.
Experimental Protocols
Protocol 1: this compound Labeling of Cultured Cells
This protocol describes the metabolic labeling of adherent mammalian cells to determine the contribution of exogenous mannose to cellular metabolites and glycoproteins.
Materials:
-
This compound (stable isotope-labeled mannose)
-
Cell culture medium (e.g., DMEM), glucose-free and mannose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose
-
Cultured cells (e.g., human fibroblasts, cancer cell lines)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to approximately 80% confluency in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free/mannose-free DMEM with dFBS, D-glucose, and this compound. For physiological studies, typical concentrations are 5 mM D-glucose and 50 µM this compound.[2]
-
Medium Exchange and Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2). The incubation time may need to be optimized depending on the metabolic process under investigation.
-
Harvesting and Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular labeled mannose.
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.
-
Scrape the cells into the methanol solution and transfer to a microcentrifuge tube. This step simultaneously harvests the cells and quenches metabolic activity.
-
-
Proceed to Metabolite Extraction (Protocol 2) or Glycoprotein Analysis (Protocol 3).
Protocol 2: Metabolite Extraction and Preparation for Mass Spectrometry
This protocol is for the extraction of polar metabolites, including sugar phosphates, for subsequent analysis by LC-MS/MS.
Materials:
-
Cell suspension in 80% methanol (from Protocol 1)
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Centrifuge capable of 4°C and >12,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Phase Separation:
-
To the cell suspension in 80% methanol, add ice-cold chloroform and ultrapure water to achieve a final ratio of 2:1:0.8 (methanol:chloroform:water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites (including sugar phosphates like M-6-P-d7).
-
Transfer the aqueous phase to a new microcentrifuge tube.
-
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution and Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Analyze the sample by LC-MS/MS. Monitor for the mass shift corresponding to the incorporation of deuterium from this compound into downstream metabolites (e.g., a +7 Da shift for M-6-P).
-
Protocol 3: N-Glycan Analysis from this compound Labeled Cells
This protocol details the isolation of glycoproteins and the analysis of their N-glycans to quantify the incorporation of labeled mannose.
Materials:
-
Harvested cells (from Protocol 1, step 5, but quenching in PBS instead of methanol)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F enzyme
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Anion exchange resin (e.g., Dowex 1x8)
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Protein Extraction:
-
Lyse the harvested cell pellet using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Protein Precipitation: Precipitate the total protein from the lysate using cold TCA.
-
Glycan Release and Hydrolysis:
-
For total glycoprotein analysis, the protein pellet can be subjected to acid hydrolysis (e.g., with 2M HCl) to release all monosaccharides.
-
Alternatively, for specific N-glycan analysis, glycoproteins can be denatured and treated with PNGase F to release N-linked glycans. The released glycans are then hydrolyzed.
-
-
Monosaccharide Purification: Neutralize the hydrolysate and purify the monosaccharides using an anion exchange resin.
-
Derivatization for GC-MS:
-
The purified monosaccharides are converted to their aldonitrile acetate derivatives.[5] This is a common derivatization method for analyzing neutral and amino sugars by GC-MS.
-
This typically involves a two-step reaction with hydroxylamine followed by acetylation with acetic anhydride in the presence of pyridine.
-
-
GC-MS Analysis:
-
Extract the derivatives into an organic solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS.
-
Monitor the mass spectra for the characteristic fragmentation patterns of mannose derivatives and their deuterated counterparts. The incorporation of this compound will result in a mass shift of +7 Da in the mannose-derived peaks.
-
-
Quantification: The relative abundance of the labeled and unlabeled mannose fragments is used to calculate the percentage of mannose in N-glycans that is derived from the exogenous this compound tracer.[5]
Applications in Research and Drug Development
-
Congenital Disorders of Glycosylation (CDG): Quantifying the flux of mannose into glycosylation pathways is crucial for understanding the pathophysiology of CDG, such as MPI-CDG (CDG-Ib), and for evaluating the efficacy of mannose supplementation therapy.[2]
-
Cancer Metabolism: Some cancer cells exhibit altered mannose metabolism, and high concentrations of mannose can inhibit their growth.[3][8][9] this compound can be used to trace how cancer cells utilize mannose and to investigate the mechanisms by which mannose supplementation enhances the efficacy of chemotherapy.[3]
-
Immunology: Mannose metabolism plays a role in regulating T-cell differentiation and function.[4][10] Tracing studies can elucidate how mannose metabolic flux influences immune cell fate and anti-tumor immunity.
-
Drug Development: For therapies that target glycosylation pathways or cellular metabolism, this compound provides a direct method to assess the on-target effects of a drug candidate by measuring changes in mannose metabolic flux.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 7. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of D-mannose-d7 in mass spec
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with D-mannose-d7 in mass spectrometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A1: Poor signal intensity for this compound can stem from several factors. Common causes include suboptimal ionization source settings, ion suppression from matrix components, in-source fragmentation, or issues with sample preparation. It is also possible that the concentration of the internal standard is too low.[1] A systematic troubleshooting approach, starting from sample preparation and moving to instrument parameters, is recommended.
Q2: Can the deuterium labels on this compound exchange back with hydrogen from the mobile phase?
A2: Yes, hydrogen-deuterium (H/D) exchange can occur in the electrospray ionization (ESI) source, particularly at higher temperatures.[2] This back-exchange can lead to a decrease in the intensity of the desired deuterated ion and an increase in the intensity of partially deuterated or non-deuterated mannose ions, complicating quantification. The solvent composition and ion source temperature can significantly influence the extent of this exchange.[2]
Q3: What are the common adducts observed for this compound in ESI-MS?
A3: Like its non-deuterated counterpart, this compound can form various adducts in the ESI source. Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[3][4] In negative ion mode, chloride ([M+Cl]⁻) and formate ([M+HCOO]⁻) adducts are often observed, in addition to the deprotonated molecule ([M-H]⁻).[3] The formation of multiple adducts can dilute the signal of the target ion.
Q4: How does deuterium labeling affect the chromatographic retention time of this compound compared to unlabeled D-mannose?
A4: Deuterated compounds can sometimes exhibit slightly earlier elution times in reversed-phase liquid chromatography compared to their non-deuterated analogs.[5][6] This chromatographic shift is due to the subtle differences in physicochemical properties imparted by the deuterium atoms.[5] While usually minor, this effect should be considered when developing and validating chromatographic methods.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss
This is one of the most frequent challenges encountered. The following guide provides a step-by-step approach to diagnose and resolve this issue.
Troubleshooting Workflow for Poor Signal Intensity
Caption: A stepwise guide to troubleshooting poor this compound signal intensity.
Detailed Steps:
-
Verify Sample Preparation:
-
Concentration: Ensure the this compound concentration is within the linear range of the instrument.
-
Extraction Recovery: Evaluate the efficiency of your extraction procedure. A study on D-mannose in human serum reported extraction recoveries between 104.1% and 105.5%.[7][8]
-
Reconstitution Solvent: Ensure the dried extract is fully dissolved in a solvent compatible with the mobile phase.
-
-
Check LC System:
-
Leaks: Inspect all fittings for any signs of leakage.
-
Mobile Phase: Prepare fresh mobile phases and ensure correct composition.
-
Column Health: A degraded column can lead to poor peak shape and reduced signal intensity.
-
-
Optimize MS Source Parameters:
-
Ionization Mode: D-mannose can be analyzed in both positive and negative ion modes. Negative ionization electrospray has been shown to be effective.[7][8]
-
Source Settings: Systematically tune the spray voltage, nebulizer gas, heater gas, and source temperature to maximize the signal for this compound.
-
-
Investigate Ion Suppression:
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[9][10][11][12] A study on D-mannose showed no significant matrix effect with their sample preparation method.[7]
-
Mitigation Strategies:
-
Improve chromatographic separation to resolve this compound from interfering compounds.
-
Dilute the sample to reduce the concentration of matrix components.[11]
-
Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE).[9]
-
Use matrix-matched calibration standards to compensate for ion suppression.[11]
-
-
-
Perform Instrument Maintenance:
-
Source Cleaning: A contaminated ion source is a common cause of signal loss.[13] Follow the manufacturer's protocol for cleaning the ion source components.
-
Calibration: Ensure the mass spectrometer is properly calibrated.
-
Issue 2: In-source H/D Exchange
The exchange of deuterium for hydrogen can compromise the integrity of this compound as an internal standard.
Logical Flow for Addressing H/D Exchange
Caption: A decision-making diagram for mitigating in-source H/D exchange.
Mitigation Strategies:
-
Lower Ion Source Temperature: H/D exchange is often temperature-dependent. Reducing the ion transfer tube temperature can minimize this effect.[2]
-
Mobile Phase Composition: The solvent can influence the extent of H/D exchange.[2] While challenging for carbohydrate analysis which often requires aqueous mobile phases, minimizing the time spent in the heated ESI probe can help.
-
Use of Formic Acid: The addition of formic acid to the mobile phase has been observed to result in a lower depth of deuterium exchange.[2]
Issue 3: In-source Fragmentation
Excessive fragmentation in the ion source can lead to a weak signal for the precursor ion.
Troubleshooting In-source Fragmentation
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy applied to ions as they enter the mass spectrometer. Lowering this voltage will result in "softer" ionization and less fragmentation.
-
Optimize Source Parameters: High source temperatures can sometimes contribute to thermal degradation and fragmentation.
Experimental Protocols
Sample Preparation for D-mannose in Human Serum
This protocol is adapted from a validated LC-MS/MS method for the quantification of D-mannose.[7]
-
Aliquoting: Take 50 µL of the serum sample, standard, or quality control sample.
-
Internal Standard Addition: Add 5 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 100 µL of acetonitrile, then vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 20,800 x g at room temperature.
-
Drying: Transfer 100 µL of the supernatant to a new tube and dry under a stream of nitrogen gas for 40 minutes in a 40°C water bath.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the reconstituted sample and transfer the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide a summary of typical instrument parameters and performance metrics for D-mannose analysis, which can serve as a starting point for method development with this compound.
Table 1: LC-MS/MS Parameters for D-mannose Analysis (Adapted from a method using D-mannose-13C6 as an internal standard)[7]
| Parameter | D-mannose | D-mannose-13C6 (IS) |
| Precursor Ion (m/z) | 179 | 185 |
| Product Ion (m/z) | 59 | 92 |
| Declustering Potential (DP) | -25 V | -40 V |
| Entrance Potential (EP) | -10 V | -10 V |
| Collision Cell Entrance Potential (CEP) | -12 V | -14 V |
| Collision Energy (CE) | -22 V | -16 V |
| Collision Cell Exit Potential (CXP) | -5 V | -5 V |
Table 2: Ion Source Parameters [7]
| Parameter | Setting |
| Ionspray Voltage | -4500 V |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 65 psi |
| Heater Gas | 30 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
Table 3: Method Validation Data for D-mannose Quantification [7][8]
| Parameter | Result |
| Linearity Range | 1–50 µg/mL |
| Intra- and Inter-day Accuracy | <2% |
| Intra- and Inter-day Precision | <2% |
| Extraction Recovery | 104.1%–105.5% |
| Matrix Effect | 97.0%–100.0% |
References
- 1. researchgate.net [researchgate.net]
- 2. In-ESI source hydrogen/deuterium exchange of carbohydrate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision cross sections of high-mannose N-glycans in commonly observed adduct states--identification of gas-phase conformers unique to [M-H](-) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. zefsci.com [zefsci.com]
Preventing back-exchange of deuterium in D-mannose-d7 experiments
Welcome to the technical support center for D-mannose-d7 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium during your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern in this compound experiments?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water) or other protic sources.[1] This is a significant concern as it can lead to an underestimation of the extent of deuterium labeling, affecting the accuracy of metabolic tracing studies, quantitative analyses, and structural studies. The primary sites of rapid back-exchange on D-mannose are the hydroxyl (-OH) groups, while the deuterium atoms on the carbon backbone (C-D) are generally more stable.[2][3]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the five hydroxyl (-OD) groups and the anomeric position are highly labile and will rapidly exchange with protons from aqueous solvents under typical ambient conditions. The seven deuterium atoms attached to the carbon skeleton (C-D bonds) are significantly more stable and less prone to back-exchange under physiological and most analytical conditions.[2] However, extreme pH and high temperatures can promote the exchange of even these more stable deuterons.
Q3: What are the key factors that influence the rate of deuterium back-exchange?
A3: The rate of back-exchange is primarily influenced by:
-
Temperature: Higher temperatures increase the rate of exchange.[4][5] Performing experiments at low temperatures (e.g., on ice or in a cold room) is crucial.
-
pH: Both acidic and basic conditions can catalyze back-exchange.[2] The rate of exchange for hydroxyl protons is minimized at a specific pH, which for many biomolecules is in the acidic range (around pH 2.5-3.0).
-
Solvent: The presence of protic solvents (containing exchangeable hydrogens, like water or methanol) is the source of back-exchange. Using deuterated solvents for sample preparation and analysis is essential.
-
Exposure Time: The longer the sample is exposed to conditions that promote exchange, the greater the loss of deuterium will be.[6] Minimizing the time between sample preparation and analysis is critical.
Q4: How can I minimize back-exchange during sample preparation for Mass Spectrometry (MS) analysis?
A4: To minimize back-exchange for MS analysis, a "quench" step is critical. This involves rapidly lowering the pH and temperature of the sample to slow the exchange process. A typical quenching procedure involves diluting the sample with a pre-chilled, acidic buffer (e.g., phosphate buffer at pH 2.5) and immediately placing it on ice or flash-freezing in liquid nitrogen for storage.[7] Subsequent chromatographic separation should also be performed at low temperatures.
Q5: What are the best practices for preparing this compound samples for Nuclear Magnetic Resonance (NMR) spectroscopy?
A5: For NMR analysis, the primary goal is to remove all sources of exchangeable protons. This includes:
-
Using high-purity deuterated solvents: Solvents like deuterium oxide (D₂O) or deuterated DMSO (DMSO-d₆) should be used.[4][5]
-
Lyophilization: Samples can be lyophilized (freeze-dried) multiple times from a high-purity deuterated solvent (e.g., D₂O) to remove any residual water and exchange labile protons.
-
Handling in an inert atmosphere: To prevent the absorption of atmospheric moisture, samples should be handled in a dry environment, such as a glove box or under a stream of dry nitrogen gas.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal in Mass Spectrometry Analysis
| Symptom | Potential Cause | Recommended Solution |
| Lower than expected mass shift for this compound. | Back-exchange during sample workup. Protic solvents (H₂O) are replacing deuterium. | Implement a rapid quenching protocol. Use pre-chilled, acidic buffers (pH 2.5-3.0) for quenching and maintain samples at low temperature (0-4 °C) throughout.[7] |
| Back-exchange during LC separation. The mobile phase contains protic solvents. | Use a refrigerated autosampler and column compartment (e.g., 4 °C). Minimize the chromatography run time. | |
| In-source back-exchange. Exchange occurring in the mass spectrometer's ion source. | Optimize ion source parameters, such as desolvation temperature, to be as low as possible while maintaining signal intensity. | |
| Incorrect calculation of expected mass. | Ensure the correct number of exchangeable deuterons is being considered. For this compound, there are 7 deuterons on the carbon backbone. The hydroxyl deuterons are expected to exchange. |
Issue 2: Unexpected Peaks or Signal Loss in NMR Spectroscopy
| Symptom | Potential Cause | Recommended Solution |
| Broad HOD peak in D₂O. | Water contamination. Residual H₂O in the sample or solvent. | Lyophilize the sample multiple times with high-purity D₂O. Use freshly opened, high-quality deuterated solvents. Dry NMR tubes in an oven before use. |
| Disappearance of expected -OD signals and appearance of -OH signals. | Back-exchange of hydroxyl groups. | This is expected in the presence of any residual H₂O. To observe -OD signals, extreme measures to exclude water are necessary, or experiments can be run at very low temperatures to slow the exchange.[4][5] |
| Gradual decrease in the intensity of C-D signals over time in solution. | Slow back-exchange of carbon-bound deuterium. This can occur under non-neutral pH or elevated temperatures over long periods. | Prepare samples fresh and analyze them promptly. Store samples in a neutral, aprotic deuterated solvent if possible and keep them frozen. |
Experimental Protocols
Protocol 1: Quenching and Sample Preparation for LC-MS Analysis of this compound in Biological Samples
-
Sample Collection: Collect biological samples (e.g., cell culture media, plasma) and immediately place them on ice.
-
Quenching: For a 100 µL sample, add 400 µL of a pre-chilled quenching solution (e.g., 0.1 M phosphate buffer in H₂O, pH 2.5) to rapidly lower the pH and temperature.
-
Vortex and Centrifuge: Vortex the mixture briefly and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4 °C to pellet any precipitates.
-
Supernatant Transfer: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Analysis or Storage: Immediately place the sample in a refrigerated autosampler for LC-MS analysis or flash-freeze in liquid nitrogen and store at -80 °C.
-
LC-MS Conditions: Utilize a column and autosampler cooled to 4 °C. Employ a rapid chromatographic method to minimize the time the sample is in the mobile phase.
Protocol 2: Sample Preparation for High-Resolution NMR Analysis of this compound
-
Initial Dissolution: Dissolve the this compound sample in high-purity D₂O (99.96%).
-
Lyophilization: Freeze the sample in a suitable container and lyophilize until completely dry to remove H₂O and exchange labile protons.
-
Re-dissolution and Second Lyophilization: Re-dissolve the lyophilized sample in high-purity D₂O and repeat the lyophilization step. This should be repeated at least three times to ensure maximal removal of exchangeable protons.
-
Final Sample Preparation: In a dry environment (e.g., a glove box), dissolve the final lyophilized this compound in the desired deuterated NMR solvent (e.g., D₂O, DMSO-d₆).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube that has been stored in an oven to remove any adsorbed water.
-
Sealing and Analysis: Cap the NMR tube tightly and, if necessary, seal with paraffin film to prevent moisture ingress. Acquire NMR data as soon as possible.
Quantitative Data Summary
Table 1: Factors Affecting Hydroxyl (-OD) Deuterium Exchange Rates in Carbohydrates
| Parameter | Condition | Effect on Exchange Rate | Reference |
| Temperature | Increase from -14 °C to room temperature | Significant increase | [4][5] |
| pH | Deviation from neutral pH (acidic or basic) | Increase | [2] |
| Solvent | Presence of protic solvent (e.g., H₂O) | High | [4][5] |
Table 2: General Stability of C-D vs. O-D Bonds
| Bond Type | Relative Stability | Conditions Promoting Back-Exchange | Reference |
| O-D (Hydroxyl) | Low (Labile) | Aqueous solution, room temperature, neutral pH | [3] |
| C-D (Carbon Backbone) | High (Generally Stable) | Extreme pH, high temperatures, prolonged incubation | [2] |
Visualizations
D-Mannose Metabolism and Potential Sites of Deuterium Exchange
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. Hydrogen/deuterium exchange for the analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Achieving multiple hydrogen/deuterium exchange timepoints of carbohydrate hydroxyls using theta-electrospray emitters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
How to correct for natural isotope abundance in D-mannose-d7 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for correcting natural isotope abundance in D-mannose-d7 studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural isotope abundance in this compound tracing experiments?
A1: All elements, including those in D-mannose (Carbon, Hydrogen, Oxygen), have naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). When analyzing samples using mass spectrometry, these natural isotopes contribute to the measured mass isotopologue distribution (MID). This can lead to an overestimation of the incorporation of the this compound tracer.[1][2] Correcting for the natural abundance of all relevant isotopes is essential to accurately determine the true enrichment from the labeled tracer and to avoid misinterpretation of metabolic flux data.[3][4]
Q2: What are the key sources of error in natural isotope abundance correction?
A2: The primary sources of error include:
-
Incorrect Chemical Formula: The correction algorithms rely on the precise elemental composition of the analyte, including any derivatizing agents. An incorrect formula will lead to an inaccurate correction matrix.
-
Tracer Impurity: The this compound tracer is never 100% pure and may contain unlabeled (d0) or partially labeled species. This impurity must be accounted for in the correction.[5]
-
Instrument Resolution: The ability of the mass spectrometer to resolve different isotopologues is critical. High-resolution instruments can distinguish between, for example, a ¹³C isotope and a ²H isotope, which have slightly different masses. Using a correction algorithm that does not account for the specific resolution of the instrument can lead to over- or under-correction.[6]
-
Deuterium Exchange: Deuterium atoms on the tracer molecule can sometimes exchange with hydrogen atoms from the solvent (e.g., water) during sample preparation or analysis. This can lead to an underestimation of the true labeling.
Q3: Which software is recommended for correcting natural isotope abundance in this compound studies?
A3: Several software packages are available, each with its own strengths. For this compound studies, it is important to choose a tool that can handle deuterium labeling and allows for specifying instrument resolution. Recommended options include:
-
IsoCor: A popular open-source tool that can correct for natural abundance and tracer impurity. It supports a wide range of tracers, including deuterium.[7][8]
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracing (e.g., ¹³C and ²H) and is well-suited for high-resolution mass spectrometry data.[6][9] It has specific functions for deuterium isotope correction.[10]
-
IsoCorrectoR: An R-package that can correct MS and MS/MS data for natural abundance and tracer impurity for any tracer isotope, including deuterium. It also supports high-resolution data from multiple-tracer experiments.[3][4][5][11]
A comparison of the features of these tools is provided in the table below.
Software Feature Comparison
| Feature | IsoCor | AccuCor2 | IsoCorrectoR |
| Platform | Python (with GUI and command-line) | R | R |
| Tracer Support | Any element with two or more isotopes | ¹³C, ²H, ¹⁵N | Any tracer isotope |
| MS/MS Data | Yes | No | Yes |
| High-Resolution Data | Yes | Yes | Yes |
| Tracer Impurity Correction | Yes | Yes | Yes |
| Dual Labeling | No | Yes | Yes (for high-resolution) |
| Ease of Use | GUI available, tutorials provided[7] | R programming knowledge required | R programming knowledge required |
Troubleshooting Guides
Problem 1: Inconsistent or Unexpectedly Low Deuterium Enrichment
| Possible Cause | Troubleshooting Step |
| Deuterium Exchange: Labile deuterium atoms on the this compound may have exchanged with protons from the solvent. | - Optimize Sample Preparation: Minimize exposure to protic solvents (especially water) and high temperatures. Lyophilize samples to dryness where possible. - Use Aprotic Solvents: Reconstitute samples in aprotic solvents for analysis if compatible with your LC-MS method. - Evaluate Label Position: Be aware of the positions of the deuterium labels on the mannose molecule. Some positions are more prone to exchange than others. |
| Inefficient Cellular Uptake: The cells or organism may not be taking up the this compound efficiently. | - Optimize Labeling Time: Perform a time-course experiment to determine the optimal labeling duration. - Check Cell Viability: Ensure that the concentration of this compound is not toxic to the cells. |
| Metabolic Dilution: The labeled mannose pool is being diluted by endogenous, unlabeled mannose synthesis. | - Measure Pool Sizes: Quantify the total mannose pool to understand the extent of dilution. |
Problem 2: Mass Spectrometry Data Shows Unexplained Peaks or Interferences
| Possible Cause | Troubleshooting Step |
| Isobaric Interference: Other metabolites or contaminants may have the same nominal mass as a this compound isotopologue.[12] | - High-Resolution MS: Use a high-resolution mass spectrometer to resolve isobaric interferences based on their exact mass. - Chromatographic Separation: Optimize your liquid chromatography method to separate the interfering compounds from your analyte of interest. |
| In-source Fragmentation or Adduct Formation: The this compound molecule may be fragmenting or forming adducts in the ion source of the mass spectrometer. | - Optimize MS Source Conditions: Adjust parameters such as source temperature, and voltages to minimize in-source reactions. - Analyze Unlabeled Standard: Run an unlabeled D-mannose standard under the same conditions to identify characteristic fragments and adducts. |
Problem 3: Corrected Data Shows Negative Abundance for Some Isotopologues
| Possible Cause | Troubleshooting Step |
| Overcorrection by Software: The correction algorithm may be overestimating the contribution of natural isotopes. | - Check Chemical Formula: Verify that the elemental formula for mannose (and any derivatives) is correct in the software input. - Verify Instrument Resolution Setting: Ensure the resolution setting in the software matches the actual resolution of your mass spectrometer. High-resolution data should be treated differently from low-resolution data.[6] |
| Incorrect Background Subtraction: The background signal may not be properly subtracted from the sample signal. | - Analyze Blank Samples: Process blank samples (matrix without the analyte) in the same way as your experimental samples to determine the background signal for each isotopologue. |
Experimental Protocols
Protocol 1: General Workflow for a this compound Tracing Experiment
This protocol provides a general framework. Specific details should be optimized for your experimental system.
Caption: General workflow for a this compound stable isotope tracing experiment.
Protocol 2: Metabolite Extraction from Adherent Cells
-
Culture and Labeling: Grow cells to the desired confluency and label with this compound containing medium for the predetermined time.
-
Quenching: Quickly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Natural Isotope Abundance Correction using IsoCor (Example)
-
Prepare Input Files:
-
Measurements File: A tab-separated value (TSV) file containing the raw mass isotopologue intensities for each sample and metabolite. Columns should include: sample, metabolite, isotopologue (e.g., 0 for M+0, 1 for M+1, etc.), and area.
-
Metabolites Database: A file defining the chemical formula of mannose (C6H12O6). If a derivative is used, its formula should also be included in a separate derivatives file.
-
-
Launch IsoCor: Start the IsoCor graphical user interface or use the command-line version.
-
Load Data: Load the measurements file and the corresponding metabolite database.
-
Set Correction Parameters:
-
Tracer: Specify Deuterium (²H) as the tracer.
-
Tracer Purity: Enter the isotopic purity of your this compound tracer (e.g., 0.98 for 98%).
-
Resolution: Select 'High' or 'Low' based on your mass spectrometer's capabilities.
-
-
Run Correction: Execute the correction algorithm.
-
Analyze Output: IsoCor will generate a results file containing the corrected mass isotopologue distributions and the calculated mean deuterium enrichment for each sample.
Signaling Pathways and Logical Relationships
Mannose Metabolism and Entry into Glycolysis
D-mannose enters the cell and is phosphorylated to mannose-6-phosphate. It is then isomerized to fructose-6-phosphate, which is an intermediate in the glycolytic pathway.[13]
Caption: Simplified pathway of D-mannose metabolism and its entry into glycolysis.
Logic Diagram for Troubleshooting Negative Abundance Values
This diagram outlines the decision-making process when encountering negative values in the corrected data.
Caption: Troubleshooting logic for negative abundance values after correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorials — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 8. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 9. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deuterium_isotope_correction: Natural Abundance deuterium isotope correction for one... in XiaoyangSu/AccuCor: Natural Abundance Correction of Mass Spectrometer Data [rdrr.io]
- 11. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]
- 12. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of D-Mannose-d7 and Glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of D-mannose-d7 from glucose.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound and glucose?
A1: The separation is challenging due to two primary factors:
-
Epimers: D-mannose and glucose are epimers, meaning they differ in the stereochemistry at only one chiral center (C2). This subtle structural difference results in very similar physicochemical properties, making them difficult to resolve chromatographically.
-
Isotopologues: this compound is a deuterated isotopologue of D-mannose. The primary difference between this compound and D-mannose is a slight increase in molecular weight and subtle changes in polarity due to the carbon-deuterium bonds. Separating these from glucose requires a highly selective chromatographic system.
Q2: What is the "isotope effect" in the context of this separation?
A2: The isotope effect in chromatography refers to the phenomenon where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This is because deuterium is slightly more electron-donating than protium (hydrogen), which can lead to minor differences in polarity and interaction with the stationary phase. This effect, though small, can be exploited to aid in the separation.
Q3: Which chromatographic techniques are most promising for this separation?
A3: Several techniques can be employed, with Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography (GC) being particularly promising.
-
HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for separating polar analytes like sugars and can effectively resolve isomers.
-
Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), has been shown to be effective in separating deuterated carbohydrates from their non-deuterated forms after derivatization.
-
Reversed-Phase HPLC with Derivatization: While sugars are too polar for traditional reversed-phase columns, derivatization can make them amenable to this technique, which may also help in resolving the analytes of interest.
Q4: What causes peak splitting in sugar analysis, and how can I prevent it?
A4: Peak splitting in sugar chromatography is often due to the presence of anomers (α and β forms) in solution, a phenomenon known as mutarotation. At room temperature and neutral pH, the interconversion between these anomers can be slow compared to the chromatographic timescale, leading to broadened or split peaks.
To prevent this, you can:
-
Increase Column Temperature: Higher temperatures (e.g., 60-80°C) can accelerate the interconversion of anomers, causing them to elute as a single, sharp peak.
-
Adjust Mobile Phase pH: Operating at a high pH can also promote rapid anomer interconversion.
-
Allow for Sufficient Equilibration: Ensure the sample has reached equilibrium in the dissolution solvent before injection.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Resolution between this compound and Glucose | Inadequate stationary phase selectivity. | - HILIC: Use a column specifically designed for sugar analysis (e.g., amide, poly-hydroxyl).- GC: Employ a high-efficiency capillary column. |
| Suboptimal mobile phase composition. | - HILIC: Optimize the acetonitrile/water ratio. A higher organic content generally increases retention. A shallow gradient may improve resolution.- GC: Optimize the temperature program. | |
| Insufficient column efficiency. | - Use a longer column or a column with a smaller particle size (UHPLC).- Ensure the system is properly plumbed to minimize dead volume. | |
| Peak Tailing or Fronting | Column overload. | - Dilute the sample. |
| Secondary interactions with the stationary phase. | - HILIC: Add a small amount of a buffer (e.g., ammonium formate) to the mobile phase. | |
| Mismatched sample solvent and mobile phase. | - Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. | |
| Split Peaks for a Single Analyte | Anomer separation (mutarotation). | - Increase the column temperature (e.g., 60-80°C).- Increase the mobile phase pH. |
| Column void or channeling. | - Replace the column. | |
| Injection issues (e.g., strong sample solvent). | - Ensure the sample solvent is compatible with the mobile phase. | |
| Irreproducible Retention Times | Inadequate column equilibration between runs. | - Increase the equilibration time, especially for gradient HILIC methods. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Mobile phase composition drift. | - Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: HILIC-MS Method for Separation of this compound and Glucose
This protocol is a starting point and may require optimization for your specific instrumentation and standards.
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: 90% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometry (MS) in negative ion mode, monitoring the respective m/z values for this compound and glucose.
Protocol 2: GC-MS Method for Separation of this compound and Glucose (Based on Bentley et al., 1965)
This method involves derivatization to make the sugars volatile for GC analysis.
-
Derivatization (Trimethylsilylation):
-
Dry the sugar standards/sample completely under a stream of nitrogen.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: High-resolution capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the TMS-derivatized sugars.
-
Data Presentation
Table 1: Example HILIC Separation Parameters and Expected Results
| Parameter | Condition | Expected Outcome |
| Column | Amide HILIC, 100 x 2.1 mm, 1.7 µm | Good selectivity for polar analytes |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate | Provides good peak shape and resolution |
| Gradient | 90-80% Acetonitrile over 10 min | Elution of sugars with baseline separation |
| Temperature | 40°C | Sharp peaks by minimizing anomerization |
| Expected Elution Order | Glucose, this compound | Based on typical HILIC retention |
Table 2: Example GC-MS Retention Times for TMS-Derivatized Sugars
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| TMS-Glucose | ~18.5 | 73, 147, 204, 217, 305, 319 |
| TMS-D-mannose-d7 | Slightly earlier than TMS-D-mannose | 73, 147, 204, 217, 312, 326 |
Note: Absolute retention times will vary depending on the specific GC system and conditions.
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: General experimental workflow.
Technical Support Center: D-Mannose-d7 Metabolic Labeling
Welcome to the technical support center for D-mannose-d7 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the metabolic scrambling of the this compound label.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of this compound?
A1: Metabolic scrambling of this compound refers to the biochemical conversion of the labeled mannose into other metabolites, leading to the distribution of the deuterium (d7) label onto molecules other than mannose-containing glycans. This occurs primarily through the isomerization of mannose-6-phosphate-d7 to fructose-6-phosphate-d7 by the enzyme phosphomannose isomerase (PMI).[1][2] Once the d7 label enters the fructose-6-phosphate pool, it can be further metabolized through glycolysis and the pentose phosphate pathway, resulting in the appearance of the deuterium label on other monosaccharides (like glucose and galactose), amino acids, and lactate.
Q2: Why is metabolic scrambling a problem for my experiment?
Q3: What are the main signs of this compound scrambling in my mass spectrometry data?
A3: The primary indicators of metabolic scrambling include:
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Unexpected mass shifts in other monosaccharides: Detecting mass increases corresponding to deuterium labeling in glucose, galactose, or N-acetylglucosamine residues within your glycans.
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Labeling of non-glycan metabolites: Finding the d7 label on metabolites of central carbon metabolism, such as lactate or certain amino acids, in your cell lysates or culture medium.
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A higher-than-expected degree of labeling in molecules that are not directly downstream of mannose metabolism.
Q4: Can I prevent metabolic scrambling of this compound?
A4: While completely preventing metabolic scrambling is challenging due to the central role of phosphomannose isomerase (PMI) in cellular metabolism, it can be minimized. Strategies to reduce scrambling include:
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Shortening the incubation time: Limiting the exposure of cells to this compound can reduce the extent to which it is shunted into glycolysis.
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Optimizing the concentration of this compound: Using the lowest effective concentration of the tracer can help to favor its incorporation into glycosylation pathways over catabolism.
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Inhibition of Phosphomannose Isomerase (PMI): The use of small molecule inhibitors of PMI can directly block the entry of the d7 label into the glycolytic pathway.[1][3][4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound labeling experiments.
| Problem | Potential Cause | Recommended Action |
| High background labeling in unlabeled control samples. | Contamination of reagents or instruments. | Ensure all reagents, media, and labware are free from sources of deuterium. Run blank samples on the mass spectrometer to check for system contamination. |
| The d7 label is detected on glucose and galactose residues in my glycans. | Metabolic scrambling through phosphomannose isomerase (PMI) and subsequent epimerization. | This is a strong indication of scrambling. Refer to the "Protocol for Minimizing Metabolic Scrambling" below. Consider using a PMI inhibitor. Quantify the extent of scrambling to correct your data. |
| I see a wide distribution of isotopologues in my mannose-containing glycopeptides, not just a +7 Da shift. | A combination of direct incorporation and incorporation of scrambled, partially deuterated precursors. | This is expected with significant scrambling. You will need to use data analysis software that can perform isotopic correction to deconvolute the different labeled species. Refer to the "Data Analysis Strategies" section. |
| The overall incorporation of the d7 label is very low. | Poor uptake of this compound by the cells. Short incubation time. Low concentration of the tracer. | Verify the viability and metabolic activity of your cells. Increase the incubation time or the concentration of this compound incrementally. Ensure the cell culture medium does not contain high levels of unlabeled mannose that would compete with the tracer. |
| My results are not reproducible between experiments. | Inconsistent cell culture conditions (cell density, passage number, media composition). Variations in incubation time or tracer concentration. | Standardize your cell culture and experimental procedures meticulously. Perform experiments in biological triplicate to assess variability. |
Quantitative Data on Metabolic Scrambling
The extent of metabolic scrambling is highly dependent on the cell type, its metabolic state, and the experimental conditions. While specific quantitative data for this compound is not widely published in a standardized format, the following table provides a hypothetical example based on typical observations in metabolic labeling experiments with deuterated sugars to illustrate how to present such data.
Table 1: Hypothetical Quantification of this compound Scrambling in a Cancer Cell Line
| Metabolite | Percent of Total Labeled Pool | Notes |
| Mannose-6-phosphate-d7 | 60% | Represents the direct precursor pool for glycosylation. |
| Fructose-6-phosphate-d(x) | 25% | The primary entry point for scrambling into glycolysis. The 'x' indicates a mixture of deuterated species. |
| Glucose-6-phosphate-d(x) | 10% | Indicates significant back-conversion from fructose-6-phosphate. |
| Lactate-d(x) | 3% | Shows flux through glycolysis. |
| Other metabolites | 2% | Includes labeled amino acids and pentose phosphate pathway intermediates. |
This table is for illustrative purposes. Researchers should perform their own quantification experiments.
Experimental Protocols
Protocol for this compound Metabolic Labeling
This protocol provides a general framework for labeling glycoproteins with this compound.
Materials:
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This compound (MedChemExpress or other supplier)[6]
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Cell culture medium appropriate for your cell line (mannose-free if possible)
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Dialyzed fetal bovine serum (dFBS)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer
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Protease inhibitors
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Reagents for protein quantification (e.g., BCA assay)
-
Mass spectrometer and appropriate columns for glycopeptide analysis
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
Starvation (Optional): To enhance uptake, you can incubate the cells in a sugar-free medium for a short period (e.g., 1-2 hours) before adding the tracer.
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Labeling: Replace the culture medium with fresh medium containing the desired concentration of this compound. Typical concentrations range from 50 µM to 1 mM.
-
Incubation: Incubate the cells for the desired period. For kinetic studies, this can range from minutes to hours. To minimize scrambling, shorter incubation times are preferable.
-
Cell Harvest: Wash the cells three times with ice-cold PBS to remove any unincorporated tracer.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysate.
-
Sample Preparation for Mass Spectrometry: Proceed with your standard workflow for protein digestion, glycopeptide enrichment, and preparation for mass spectrometry analysis.
Protocol for Minimizing Metabolic Scrambling
This protocol incorporates steps to reduce the extent of this compound scrambling.
-
Optimize Labeling Time and Concentration: In a pilot experiment, perform a time-course (e.g., 30 min, 1h, 2h, 4h) and concentration-course (e.g., 25 µM, 50 µM, 100 µM, 200 µM) of this compound labeling. Analyze the incorporation of the d7 label into both mannose and other monosaccharides (e.g., glucose) at each time point and concentration. Select the conditions that give sufficient mannose labeling with the lowest amount of scrambling into other sugars.
-
Use a Phosphomannose Isomerase (PMI) Inhibitor:
-
Pre-incubate the cells with a PMI inhibitor (e.g., a benzoisothiazolone derivative) for 1-2 hours before adding the this compound tracer.[3][5]
-
The optimal concentration of the PMI inhibitor should be determined empirically to ensure it effectively inhibits PMI without causing cellular toxicity.
-
Perform the this compound labeling in the continued presence of the PMI inhibitor.
-
-
Control Media Composition: Use a glucose-free, mannose-free medium for the labeling experiment if your cells can tolerate it for the duration of the experiment. This will maximize the uptake and utilization of the this compound tracer for glycosylation.
Data Analysis Strategies
Accurate data analysis is crucial when dealing with metabolic scrambling.
-
Isotopic Correction Software: It is essential to use software that can correct for the natural abundance of isotopes. Several tools are available for this purpose:
-
IsoCorrectoR: An R-based tool for correcting for natural isotope abundance and tracer impurity in MS and MS/MS data.
-
Escher-Trace: A web-based application for visualizing stable isotope tracing data in the context of metabolic pathways.[3]
-
IsoCor: A Python-based tool for correcting low-resolution MS data.
-
-
Metabolic Flux Analysis (MFA): For a more advanced and quantitative understanding of where the this compound label is being distributed, consider using metabolic flux analysis. This computational approach uses the isotopic labeling patterns of various metabolites to calculate the rates of metabolic reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound and the mechanism of scrambling.
Caption: Troubleshooting workflow for this compound metabolic scrambling.
References
- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of mouse phosphomannose isomerase (Mpi) causes mannose 6-phosphate accumulation, toxicity, and embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphomannose isomerase by fructose 1-phosphate: an explanation for defective N-glycosylation in hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling D-mannose-d7
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-mannose-d7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how is it typically used?
This compound is a stable isotope-labeled form of D-mannose, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Its primary application is in metabolic studies, pharmacokinetic research, and clinical biomarker quantification where accurate measurement of D-mannose is required.
2. How should solid this compound be stored?
| Parameter | Recommendation | Source |
| Storage Temperature | 15°C – 30°C | Gojira Fine Chemicals, LLC Certificate of Analysis |
| Container | Tightly closed | CDH Fine Chemical MSDS |
| Environment | Dry and well-ventilated place | CDH Fine Chemical MSDS |
3. What is the recommended procedure for preparing this compound stock solutions?
To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as high-purity water or methanol. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration. For example, a 4 mg/mL stock solution can be prepared by dissolving the appropriate amount of this compound in water.[2]
4. How should this compound solutions be stored and for how long?
The stability of this compound solutions depends on the solvent and storage temperature. For aqueous stock solutions, storage at 4°C is recommended for short-term use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
| Storage Temperature | Recommended Duration | Solvent |
| 4°C | Monthly | Water |
| -20°C | Up to 1 month | Water, DMSO |
| -80°C | Up to 6 months | Water, DMSO |
Note: The stability of the deuterium labels should be considered, especially under non-neutral pH conditions. It is best practice to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound in experimental settings, particularly in LC-MS/MS applications.
Issue 1: Inconsistent or inaccurate quantification results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of both solid and solution forms. Prepare fresh working solutions for each analytical run. |
| Inaccurate concentration of the internal standard | Verify the initial weighing of the solid this compound and the accuracy of solvent volumes. Use a calibrated balance and volumetric flasks. |
| Variability in instrument response | Check for instrument-related issues such as a dirty ion source, inconsistent spray, or detector fatigue. Run system suitability tests and instrument calibration. |
| Matrix effects | Evaluate for ion suppression or enhancement in your specific sample matrix. If significant matrix effects are observed, consider additional sample cleanup steps or using a different ionization source. |
| Hydrogen/Deuterium (H/D) back-exchange | The stability of the deuterium labels can be affected by pH. Avoid strongly acidic or basic conditions during sample preparation and storage. If back-exchange is suspected, analyze a freshly prepared standard to compare with the stored solution.[3] |
Issue 2: Poor peak shape or retention time shifts in chromatography.
| Potential Cause | Troubleshooting Step |
| Column degradation | Ensure the column is not aged or contaminated. Flush the column or replace it if necessary. |
| Inappropriate mobile phase | Verify the composition and pH of the mobile phase. Ensure it is properly mixed and degassed. |
| Sample solvent mismatch | The solvent used to dissolve the sample should be compatible with the mobile phase. If there is a significant mismatch, it can lead to peak distortion. |
| Interaction with the analytical column | D-mannose is a polar compound. Using a column designed for polar analytes, such as a HILIC or a specific carbohydrate analysis column, can improve peak shape.[1] |
Issue 3: No or low signal for this compound in the mass spectrometer.
| Potential Cause | Troubleshooting Step |
| Incorrect mass transition settings | Double-check the precursor and product ion m/z values for this compound. |
| Instrument sensitivity issues | Infuse a known concentration of the standard directly into the mass spectrometer to check for a signal. If no signal is observed, the instrument may require tuning or maintenance. |
| Sample preparation error | Review the sample preparation workflow to ensure the this compound was added correctly and not lost during any extraction or cleanup steps. |
Experimental Protocols
Protocol: Quantification of D-mannose in Human Serum using this compound as an Internal Standard by LC-MS/MS
This protocol is adapted from a validated method for D-mannose quantification using a stable isotope-labeled internal standard.[2]
1. Materials and Reagents
-
D-mannose (for calibration standards)
-
This compound (internal standard)
-
High-purity water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Surrogate blank serum (e.g., 4% Bovine Serum Albumin in Phosphate Buffered Saline)
-
Human serum samples
2. Preparation of Stock and Working Solutions
-
D-mannose stock solution (10 mg/mL): Accurately weigh and dissolve D-mannose in high-purity water.
-
This compound internal standard (IS) stock solution (4 mg/mL): Accurately weigh and dissolve this compound in high-purity water.
-
IS working solution (400 µg/mL): Dilute the IS stock solution with high-purity water.
-
Calibration standards: Prepare a series of calibration standards by spiking the D-mannose stock solution into surrogate blank serum to achieve final concentrations ranging from 1 to 50 µg/mL.
-
Quality control (QC) samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
3. Sample Preparation
-
To 50 µL of serum sample, calibrator, or QC, add 10 µL of the IS working solution (400 µg/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column (or a similar column suitable for carbohydrate analysis).
-
Mobile Phase: High-purity water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions:
-
D-mannose: To be optimized based on the instrument (e.g., precursor ion [M-H]⁻ m/z 179.1, product ion m/z 89.1).
-
This compound: To be optimized based on the instrument (e.g., precursor ion [M-H]⁻ m/z 186.1, product ion m/z 94.1).
-
-
Data Analysis: Quantify D-mannose concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Figure 1. Recommended Storage Workflow for this compound
Figure 2. Troubleshooting Inaccurate Quantification
Figure 3. Logical Flow for Using this compound as an Internal Standard
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
D-Mannose-d7 vs. Tritiated Mannose: A Comparative Guide for Researchers
A detailed comparison of deuterated and tritiated mannose isotopes for safety and efficacy in research applications, supported by experimental data and protocols.
In the realm of metabolic research, particularly in the study of glycosylation and mannose-related pathways, isotopically labeled tracers are indispensable tools. Among these, D-mannose-d7 (a stable isotope-labeled form) and tritiated mannose ([³H]mannose, a radioactive isotope) are two common choices. This guide provides a comprehensive comparison of their safety and efficacy, offering researchers, scientists, and drug development professionals the necessary information to select the appropriate tracer for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Tritiated Mannose ([³H]Mannose) |
| Isotope Type | Stable Isotope | Radioactive Isotope (Beta emitter) |
| Detection Method | Mass Spectrometry (MS) | Liquid Scintillation Counting (LSC) |
| Safety Profile | Generally considered safe, non-radioactive. | Radioactive, requires specialized handling and disposal. Potential for internal radiation exposure. |
| Handling | Standard laboratory procedures. | Requires licensed handling, radiation safety protocols, and specialized waste disposal. |
| Resolution | High resolution, can distinguish between different isotopologues. | Lower resolution, provides a quantitative measure of total radioactivity. |
| Typical Applications | Metabolic flux analysis, quantitative proteomics, pharmacokinetic studies. | Tracing metabolic pathways, pulse-chase experiments, autoradiography. |
Safety Profile: A Clear Distinction
The primary and most critical difference between this compound and tritiated mannose lies in their safety profiles, a direct consequence of their isotopic nature.
This compound: As a stable, non-radioactive isotope, this compound is considered to have a high safety profile. Deuterium, the isotope of hydrogen used in this compound, is naturally occurring and present in small amounts in the human body. The general consensus in the scientific community is that deuterated compounds, when used in tracer amounts, do not pose a significant toxicological risk. Studies on deuterated drugs have indicated that they may even offer advantages over their non-deuterated counterparts by altering metabolic pathways in ways that can reduce toxicity[1]. While specific long-term toxicology studies on this compound are not extensively published, the safety of D-mannose itself is well-documented. Clinical trials and systematic reviews on D-mannose for conditions like recurrent urinary tract infections have reported it to be well-tolerated, with the most common side effect being mild diarrhea[2][3][4].
Tritiated Mannose ([³H]Mannose): In contrast, tritiated mannose is radioactive and emits low-energy beta particles. This radioactivity necessitates stringent safety protocols. Handling tritiated compounds requires a license, specialized training in radiation safety, and designated laboratory space. There is a risk of internal exposure through inhalation, ingestion, or skin absorption, which can lead to radiotoxicity. Therefore, personal protective equipment and careful handling are mandatory to minimize exposure. Waste disposal is also a significant consideration, as radioactive waste must be segregated and disposed of according to strict regulations.
Efficacy as a Metabolic Tracer: Method-Dependent Advantages
The efficacy of this compound and tritiated mannose as metabolic tracers is highly dependent on the specific research question and the analytical techniques available.
This compound for High-Resolution Analysis: The primary advantage of using this compound lies in its compatibility with mass spectrometry (MS). This allows for high-resolution analysis of metabolic pathways. Researchers can not only trace the incorporation of the mannose backbone into various biomolecules but also, depending on the experimental design, quantify the relative contributions of different pathways to a particular metabolite pool. This makes this compound an excellent choice for metabolic flux analysis, where the goal is to determine the rates of metabolic reactions. The use of stable isotopes like deuterium provides a more precise quantification of mannose origin in N-glycans compared to radiolabeling[5].
Tritiated Mannose for Sensitive Detection: Tritiated mannose has been a workhorse in glycosylation research for decades, primarily due to the high sensitivity of detection via liquid scintillation counting[5]. This method allows for the quantification of very small amounts of radioactivity, making it ideal for tracing the fate of mannose in pulse-chase experiments and for autoradiography to visualize the localization of labeled molecules within tissues or cells. However, a limitation of [2-³H]mannose is that the tritium label can be lost as tritiated water during the isomerization of mannose-6-phosphate to fructose-6-phosphate, which can complicate the interpretation of metabolic flux[5][6].
Experimental Protocols: A Practical Overview
Detailed experimental protocols are crucial for reproducible research. Below are generalized workflows for using this compound and tritiated mannose in cell culture experiments.
Experimental Workflow for this compound Metabolic Labeling and Analysis
This protocol outlines a typical experiment for tracing mannose metabolism in cultured cells using this compound followed by mass spectrometry analysis.
Detailed Steps:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a custom medium containing a known concentration of this compound. The concentration will depend on the specific experiment but should be sufficient to allow for detectable incorporation.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled mannose.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
The supernatant containing the metabolites is then collected for analysis.
-
-
Mass Spectrometry Analysis:
-
Samples are analyzed by a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of metabolites[7][8][9][10][11].
-
The mass spectrometer is set to detect the mass shift corresponding to the incorporation of deuterium atoms from this compound into various downstream metabolites.
-
Software is used to identify and quantify the abundance of the labeled and unlabeled forms of each metabolite.
-
Experimental Workflow for Tritiated Mannose Metabolic Labeling and Analysis
This protocol describes a typical pulse-chase experiment using tritiated mannose to study the dynamics of N-linked glycosylation.
Detailed Steps:
-
Pulse-Chase Labeling:
-
Cells are typically starved of glucose to enhance the uptake of the labeled mannose.
-
A "pulse" of medium containing a high concentration of tritiated mannose is added for a short period to label newly synthesized glycans[12].
-
The radioactive medium is then removed and replaced with a "chase" medium containing an excess of unlabeled mannose to follow the fate of the labeled cohort of molecules over time.
-
-
Glycoprotein Isolation and Glycan Release:
-
At various time points during the chase, cells are lysed.
-
The glycoprotein of interest is often isolated by immunoprecipitation.
-
The N-linked glycans are then enzymatically released from the protein using an enzyme such as Endoglycosidase H (Endo H)[12].
-
-
Analysis of Labeled Glycans:
-
The released glycans are separated based on size or structure using High-Performance Liquid Chromatography (HPLC)[12].
-
Fractions are collected from the HPLC, and a scintillation cocktail is added.
-
The amount of radioactivity in each fraction is then quantified using a liquid scintillation counter[12][13][14][15][16].
-
Signaling and Metabolic Pathways of D-Mannose
D-mannose plays a crucial role in several key metabolic and signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using labeled mannose.
D-Mannose Metabolism
The central pathway of D-mannose metabolism involves its conversion to fructose-6-phosphate, which can then enter glycolysis.
N-Linked Glycosylation Pathway
D-mannose is a fundamental building block for the synthesis of N-linked glycans, a critical post-translational modification of proteins.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and tritiated mannose ultimately depends on the specific goals of the research and the available resources.
-
For studies requiring high-resolution metabolic flux analysis, quantitative proteomics, and detailed structural information, this compound is the superior choice. Its non-radioactive nature simplifies handling and disposal, making it a safer and often more practical option for many modern metabolomics workflows.
-
For highly sensitive tracing experiments, such as pulse-chase studies to determine the kinetics of glycosylation, or for autoradiography, tritiated mannose remains a valuable tool. Its high specific activity allows for the detection of very low levels of incorporation.
Researchers should carefully consider the safety implications, the level of analytical detail required, and the instrumentation available when deciding between these two powerful metabolic tracers.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of the effect of D-mannose with or without other drugs in the treatment of symptoms of urinary tract infections/cystitis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo formation of tritium-labeled lactic acid from [2-3H]mannose or [15-3H]retinol by hamster intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatogram Detail [sigmaaldrich.cn]
- 9. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-mannose alleviates intervertebral disc degeneration through glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 15. irpa.net [irpa.net]
- 16. inis.iaea.org [inis.iaea.org]
A Guide to Cross-Validation of D-Mannose Quantification in a Multi-Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation process for the quantification of D-mannose in different laboratory settings. While direct inter-laboratory comparison data for D-mannose-d7 is not publicly available, this document outlines the critical parameters and experimental protocols for such a study, drawing upon established validated methods for D-mannose quantification. The principles discussed are directly applicable to its deuterated analogue, this compound, which is commonly used as an internal standard in mass spectrometry-based assays.
Introduction
The accurate and precise quantification of biomarkers like D-mannose is paramount in clinical and research settings. D-mannose is a C-2 epimer of glucose involved in various physiological processes, and its levels have been associated with conditions such as diabetes and certain types of cancer.[1][2] To ensure the reliability and comparability of data generated across different laboratories, a thorough cross-validation of the analytical method is essential. This process demonstrates that a method is robust and transferable, yielding equivalent results regardless of the testing site.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include recommendations for cross-validation when data is generated from different laboratories.[3][4]
Signaling Pathways Involving D-Mannose
D-mannose has been shown to influence key cellular signaling pathways, highlighting its biological importance. Understanding these pathways provides context for the significance of its accurate quantification. Two notable pathways are:
-
PI3K/Akt/mTOR Pathway: D-mannose can regulate lipid metabolism in hepatocytes through this pathway, suggesting a potential therapeutic role in conditions like alcoholic liver disease.[5][6]
-
MAPK Pathway: D-mannose has been observed to inhibit the adipogenic differentiation of adipose tissue-derived stem cells via the miR669b/MAPK pathway.[7]
Below is a diagram illustrating the simplified metabolic fate of D-mannose and its entry into glycosylation pathways.
Caption: Simplified metabolic pathway of D-mannose.
Experimental Protocols for D-Mannose Quantification
The most common and robust method for quantifying D-mannose in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound or ¹³C₆-D-mannose, is crucial for accurate quantification.[1][2]
Sample Preparation
A simple and rapid protein precipitation method is typically employed for plasma or serum samples.
-
Thaw Samples: Frozen plasma or serum samples are thawed at room temperature.
-
Aliquoting: A small volume of the sample (e.g., 50 µL) is aliquoted into a clean microcentrifuge tube.
-
Addition of Internal Standard: An appropriate amount of the internal standard solution (this compound or ¹³C₆-D-mannose) in a solvent like methanol is added.
-
Protein Precipitation: A larger volume of a precipitation solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or vial for analysis.
-
Dilution (if necessary): The supernatant may be diluted with an appropriate solvent before injection into the HPLC system.[2][8]
HPLC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into an HPLC system. A column capable of separating D-mannose from its isomers, particularly glucose, is essential. A SUPELCOGEL™ Pb column with water as the mobile phase at an elevated temperature (e.g., 80°C) has been shown to be effective.[2]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is typically performed using negative ion electrospray ionization (ESI-). Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both D-mannose and the internal standard.[2]
Cross-Validation Experimental Workflow
A cross-validation study between two or more laboratories should be meticulously planned and executed. The following workflow outlines the key steps:
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Why D-Mannose-d7 Surpasses Unlabeled Mannose for Accurate Quantification
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in monosaccharide analysis, the use of stable isotope-labeled internal standards is paramount. This guide provides a comprehensive comparison of quantification methods for D-mannose, illustrating the clear advantages of employing D-mannose-d7 over unlabeled mannose. Through a detailed examination of experimental data and methodologies, we demonstrate how the use of a deuterated internal standard mitigates common analytical challenges, leading to more robust and reproducible results.
The quantification of D-mannose, a C-2 epimer of glucose, is of growing interest in various research fields, including cancer biomarker discovery and the study of protein glycosylation.[1][2][3] However, accurate measurement of endogenous mannose in complex biological matrices like serum and plasma is fraught with challenges. These include matrix effects, variability in sample extraction and preparation, and the presence of high concentrations of interfering isomers like glucose.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, co-eluting with the analyte of interest, provides a powerful solution to these problems.
Unveiling the Superiority: this compound in Action
The core principle behind the superiority of a stable isotope-labeled internal standard lies in its ability to behave almost identically to the unlabeled analyte throughout the entire analytical process.[6][7] From extraction and derivatization to chromatographic separation and ionization in the mass spectrometer, this compound experiences the same potential for loss or signal suppression/enhancement as the endogenous D-mannose. By measuring the ratio of the analyte to the known concentration of the spiked internal standard, these variations can be effectively normalized, leading to a significant improvement in quantitative accuracy and precision.[8][9]
Comparative Analysis: Performance Metrics
The following table summarizes key performance metrics from studies employing stable isotope-labeled D-mannose (D-mannose-¹³C₆, which has similar properties to this compound) versus traditional methods that often rely on external calibration with unlabeled standards.
| Performance Metric | Stable Isotope Dilution (D-Mannose-¹³C₆) LC-MS/MS | Unlabeled Quantification (Typical HPLC/Enzymatic) |
| Accuracy | Inter- and intra-day accuracy <2%[1][2] | Can be significantly affected by matrix effects and recovery inconsistencies. |
| Precision | Inter- and intra-day precision <2%[1][2] | Generally higher variability (RSD >15% is common without an appropriate IS). |
| Extraction Recovery | 104.1%–105.5%[1][2] | Highly variable and difficult to control without a proper internal standard. |
| Matrix Effect | 97.0%–100.0% (minimal effect)[1][2] | A major source of error, leading to ion suppression or enhancement.[8][9] |
| Specificity | High, able to distinguish from isomers like glucose.[1][4] | Can be prone to interference from structurally similar compounds.[4] |
| Linearity Range | Wide, e.g., 1–50 μg/mL[1][2] | May be more limited and susceptible to non-linear responses. |
Experimental Workflows: A Tale of Two Methodologies
The choice between using a stable isotope-labeled internal standard and relying on unlabeled quantification fundamentally alters the experimental workflow and the reliability of the resulting data.
Caption: Workflow for D-mannose quantification using a this compound internal standard.
The workflow utilizing this compound is streamlined and inherently more robust. The internal standard is introduced at the very beginning of the sample preparation process, ensuring that it accounts for any variability in subsequent steps.
In contrast, methods relying on unlabeled mannose for quantification, such as those using an external calibration curve without a suitable internal standard, are more susceptible to errors at multiple stages.
Caption: A generalized workflow for unlabeled D-mannose quantification.
This workflow is inherently more prone to inaccuracies as any sample loss during extraction or incomplete derivatization will directly impact the final calculated concentration. Furthermore, matrix effects during analysis can lead to significant under- or overestimation of the true analyte concentration.[8][9]
Detailed Experimental Protocols
Quantification of D-Mannose using D-Mannose-¹³C₆ Internal Standard by LC-MS/MS
This protocol is based on a validated method for the quantification of D-mannose in human serum.[1][2]
1. Materials and Reagents:
-
D-Mannose (≥99% purity)
-
D-Mannose-¹³C₆ (as internal standard)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of D-mannose (1 mg/mL) and D-mannose-¹³C₆ (1 mg/mL) in water.
-
Prepare a series of working standard solutions of D-mannose by diluting the stock solution with water.
-
Prepare calibration standards by spiking the working standard solutions into a surrogate blank matrix (e.g., 4% BSA in PBS) to obtain final concentrations ranging from 1 to 50 μg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 50 μL of serum sample, calibration standard, or QC, add 10 μL of the D-mannose-¹³C₆ internal standard solution.
-
Add 200 μL of ice-cold ACN/MeOH (80:20, v/v) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 μL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column.
-
Mobile Phase: HPLC water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 10 μL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for D-mannose and D-mannose-¹³C₆.
5. Data Analysis:
-
Integrate the peak areas for both the D-mannose and D-mannose-¹³C₆ MRM transitions.
-
Calculate the peak area ratio of D-mannose to D-mannose-¹³C₆.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-mannose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantification of Unlabeled D-Mannose by HPLC with PMP Derivatization
This protocol is a representative method for quantifying unlabeled mannose.[10]
1. Materials and Reagents:
-
D-Mannose (≥99% purity)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonia solution
-
Formic acid
-
Acetonitrile (ACN)
-
Triethylamine
2. Preparation of Standards:
-
Prepare a stock solution of D-mannose (1 mg/mL) in water.
-
Prepare a series of working standard solutions by diluting the stock solution with water to create a calibration curve.
3. Derivatization Procedure:
-
To 20 μL of serum sample or standard, add 20 μL of 0.6 M NaOH and 40 μL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 40 μL of 0.3 M HCl.
-
Add 200 μL of water and extract three times with 200 μL of chloroform to remove excess PMP.
-
Collect the aqueous layer for HPLC analysis.
4. HPLC Conditions:
-
HPLC System: Standard HPLC with a UV or Diode Array Detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer or ammonium acetate).
-
Detection: UV detection at approximately 245 nm.
5. Data Analysis:
-
Integrate the peak area of the PMP-labeled D-mannose.
-
Construct an external calibration curve by plotting the peak area against the concentration of the derivatized D-mannose standards.
-
Determine the concentration of D-mannose in the samples from the calibration curve.
Conclusion: The Imperative of Isotopic Labeling
In the pursuit of precise and accurate bioanalysis, the evidence overwhelmingly supports the use of this compound as an internal standard for the quantification of D-mannose. While methods utilizing unlabeled mannose can provide estimates, they are inherently more susceptible to a variety of analytical errors that can compromise data quality. The use of a stable isotope-labeled internal standard like this compound is not merely an improvement but a critical step towards achieving the robust, reliable, and reproducible data required in modern research and drug development. It effectively compensates for variations in sample preparation and matrix effects, ensuring that the final reported concentration is a true and accurate reflection of the analyte's presence in the original sample.[1][6][8]
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-mannose-d7 Uptake in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular uptake of therapeutic agents is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of D-mannose-d7 uptake in various cell lines, supported by established experimental methodologies and an exploration of the underlying cellular pathways.
D-mannose, a naturally occurring simple sugar, has garnered significant interest for its potential therapeutic applications, including its role in cancer therapy and the prevention of urinary tract infections. The use of deuterated D-mannose (this compound) allows for precise tracing and quantification of its uptake and metabolism within cells, offering a powerful tool for research and drug development. This guide presents a synthesized comparison of this compound uptake across different cell lines, based on known transport mechanisms and metabolic fates.
Quantitative Analysis of this compound Uptake
The uptake of this compound can vary significantly between different cell lines, largely influenced by the expression levels of glucose transporters (GLUTs) and the activity of the enzyme phosphomannose isomerase (PMI).[1] Cells with high GLUT expression tend to exhibit greater uptake of D-mannose, as it enters the cell through these transporters.[1][2] Conversely, cells with low PMI activity are more sensitive to D-mannose, as the accumulation of intracellular mannose-6-phosphate can be cytotoxic.[1]
The following table summarizes hypothetical yet representative quantitative data for this compound uptake in three distinct human cell lines after a 1-hour incubation period. These values are illustrative and intended to demonstrate the expected relative differences based on typical transporter expression and metabolic profiles.
| Cell Line | Cell Type | This compound Uptake (pmol/mg protein) | Key Characteristics |
| MDA-MB-231 | Triple-Negative Breast Cancer | 850 | High GLUT1 expression |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 420 | Moderate GLUT1 expression |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 210 | Lower basal GLUT expression |
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the accurate assessment of this compound uptake. The following is a detailed methodology utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying deuterated compounds.[3][4][5]
Protocol: this compound Cellular Uptake Assay via LC-MS/MS
1. Cell Culture and Seeding:
-
Culture selected cell lines (e.g., MDA-MB-231, MCF-7, HEK293) in their recommended growth media until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
2. This compound Incubation:
-
The following day, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 1 mL of glucose-free DMEM containing 100 µM this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 60 minutes).
3. Cell Lysis and Metabolite Extraction:
-
To terminate the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing a known concentration of an internal standard (e.g., D-mannose-13C6) to each well.[3][5]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
4. Protein Quantification:
-
To normalize the uptake data, determine the protein concentration in the cell pellet from the previous step using a standard protein assay (e.g., BCA assay).
5. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Separate the analytes on a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) with an appropriate mobile phase gradient.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard and normalize to the protein concentration.
Visualizing the Pathways and Processes
To better understand the experimental process and the cellular fate of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound cellular uptake assay.
Caption: Cellular uptake and metabolic pathway of this compound.
Signaling Pathways and Transporters
The primary mechanism for D-mannose uptake into cells is through the family of glucose transporters (GLUTs) .[1][2] Various isoforms of GLUTs are expressed in different tissues and cell lines, with GLUT1 being one of the most ubiquitous.[6][7] The expression level of these transporters is a key determinant of the rate of D-mannose uptake.
While the uptake itself is a transport process rather than a classical signaling cascade, the downstream metabolism of D-mannose can influence major signaling pathways. For instance, studies have shown that D-mannose can affect the PI3K/AKT and ERK signaling pathways , which are critical regulators of cell growth, proliferation, and survival in cancer cells.[1]
Furthermore, the mannose receptor (CD206) , a C-type lectin receptor found on the surface of macrophages and dendritic cells, plays a role in the endocytosis of mannosylated glycoproteins.[8][9][10] While this receptor does not bind free D-mannose, it is an important consideration in the broader context of mannose-related therapeutics, particularly in immunotherapy.
References
- 1. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Getting sweeter: new evidence for glucose transporters in specific cell types of the airway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 9. Tumor cells express pauci- and oligomannosidic N-glycans in glycoproteins recognized by the mannose receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to D-Mannose-d7 in Quantitative Proteomics: Accuracy, Precision, and Comparative Performance
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of D-mannose-d7, a stable isotope-labeled monosaccharide, with other common standards, supported by experimental data and detailed protocols. By metabolically incorporating a deuterated mannose label into the glycan moieties of glycoproteins, this compound offers a unique approach to quantify changes in glycoprotein expression levels.
Principles of Glycoprotein Quantitation with this compound
Metabolic labeling with stable isotopes is a powerful strategy in quantitative proteomics. Similar to the well-established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) which labels the peptide backbone, this compound labeling targets the glycan portion of glycoproteins. During protein synthesis and post-translational modification, cells grown in media containing this compound will incorporate the heavy isotope into N-linked and O-linked glycans.
When a "heavy" (this compound labeled) and a "light" (unlabeled) cell population are mixed, the relative abundance of a specific glycoprotein can be determined by the ratio of the heavy to light peptide signals in the mass spectrometer. This approach is particularly valuable for studying the dynamics of glycoprotein expression and processing.
Performance Comparison: this compound vs. Alternative Standards
While direct, head-to-head comparisons of this compound with other quantitative proteomics standards are not extensively documented in publicly available literature, we can infer its performance based on studies of similar metabolic labeling techniques and the principles of mass spectrometry-based quantification. The primary alternatives for comparison are SILAC, a metabolic labeling method targeting proteins, and other chemical labeling methods like iTRAQ and TMT.
Metabolic labeling methods like SILAC and, by extension, this compound labeling, offer a significant advantage by allowing for the combination of cell populations at a very early stage in the experimental workflow. This minimizes variability introduced during sample preparation, leading to higher precision and reproducibility compared to chemical labeling methods where samples are mixed at the peptide level.[1][2]
Table 1: Quantitative Performance Comparison of this compound with Other Labeling Strategies
| Feature | This compound (Metabolic Glycan Labeling) | SILAC (Metabolic Protein Labeling) | iTRAQ/TMT (Chemical Peptide Labeling) |
| Principle | In-vivo incorporation of heavy mannose into glycans. | In-vivo incorporation of heavy amino acids into proteins. | In-vitro chemical labeling of peptides. |
| Accuracy | High; dependent on complete metabolic incorporation. | High; considered a gold standard for accuracy.[1][2] | Good; can be affected by ratio compression. |
| Precision (CV) | Expected to be high (<15%) due to early sample mixing. | High (<15%); demonstrated high reproducibility.[1][2] | Moderate (15-30%); variability can be introduced during sample prep. |
| Multiplexing | Typically 2-plex (heavy vs. light). | Typically 2 or 3-plex. | Up to 18-plex with TMTpro. |
| Applicability | Glycoproteins in cell culture. | Most proteins in cell culture. | Any protein sample (cell culture, tissues, fluids). |
| Potential Issues | Incomplete labeling; potential metabolic conversion of mannose. | Incomplete labeling; arginine-to-proline conversion. | Labeling efficiency; ratio compression. |
Experimental Protocols
Key Experiment: Quantitative Glycoproteomics using this compound Metabolic Labeling
This protocol outlines the major steps for a typical quantitative glycoproteomics experiment using this compound.
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, replace normal D-mannose in the culture medium with this compound at a concentration that ensures efficient labeling without affecting cell viability.
-
For the "light" population, use the standard culture medium.
-
Culture the cells for a sufficient number of passages to ensure near-complete incorporation of the label. The exact duration should be optimized for the specific cell line and its proliferation rate.
2. Cell Lysis and Protein Extraction:
-
Harvest both "heavy" and "light" cell populations.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
3. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce and alkylate the protein mixture to denature the proteins and cap cysteine residues.
-
Digest the protein mixture into peptides using a protease such as trypsin.
4. Glycopeptide Enrichment (Optional but Recommended):
-
To increase the identification of glycoproteins, enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide (or enriched glycopeptide) mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The LC system separates the peptides based on their physicochemical properties.
-
The mass spectrometer identifies the peptides by fragmentation and measures the intensity of the "heavy" and "light" peptide pairs.
6. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.
-
The software will identify peptide pairs with a specific mass shift corresponding to the this compound label.
-
The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the glycoprotein.
Visualizing the Workflow and Relevant Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Conclusion: The Role of this compound in Quantitative Proteomics
This compound offers a valuable tool for the quantitative analysis of glycoproteins in cell culture systems. Its strength lies in the principles of metabolic labeling, which generally result in high accuracy and precision due to the early mixing of samples. While it is more specialized than broad proteome-wide methods like SILAC, it provides a focused approach to study the dynamics of the glycoproteome, which is of significant interest in many areas of biology and drug development. For researchers investigating glycoprotein expression and function, this compound is a powerful and reliable labeling standard. Further studies directly comparing its performance with other methods will be beneficial to solidify its position in the quantitative proteomics toolbox.
References
A Comparative Guide to the Mass Spectrometric Performance of D-mannose-d7
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites and isotopically labeled internal standards is paramount. D-mannose-d7, a deuterated form of the C-2 epimer of glucose, serves as a critical internal standard in mass spectrometry-based bioanalysis for tracking mannose metabolism and in glycoprotein analysis. The choice of mass spectrometer can significantly impact the sensitivity, specificity, and overall performance of this compound quantification. This guide provides an objective comparison of this compound performance in different mass spectrometers, supported by experimental data and detailed protocols.
Performance Benchmarking: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The two primary types of mass spectrometers utilized for quantitative bioanalysis are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems.
Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole instruments, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range. The MRM workflow involves the selection of a specific precursor ion in the first quadrupole, fragmentation in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This highly specific detection method minimizes background noise and enhances the signal-to-noise ratio for the analyte of interest.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, like the Orbitrap and Q-TOF, offer high mass accuracy and resolution, allowing for the differentiation of analytes from matrix interferences with very similar masses. For quantification, HRMS can be operated in full scan mode or in targeted modes like parallel reaction monitoring (PRM) on Orbitrap systems. The high resolving power of these instruments provides excellent selectivity. While historically considered less sensitive than triple quadrupoles for targeted quantification, recent advancements in HRMS technology have significantly narrowed this gap, with some modern HRMS platforms demonstrating comparable or even superior sensitivity for certain applications.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the performance characteristics for D-mannose analysis on different mass spectrometer platforms based on published data. While specific data for this compound is limited, the performance for the unlabeled D-mannose is a reliable indicator. This compound, as an internal standard, is expected to exhibit similar chromatographic and ionization behavior.
| Performance Metric | Triple Quadrupole (API 3200 QTRAP)[1] | Triple Quadrupole (Unnamed)[2] | High-Resolution MS (Q Exactive Orbitrap) |
| Linearity (Concentration Range) | 1 - 50 µg/mL | 0.31 - 40 µg/mL | Not explicitly stated, but high linearity is a known feature of Orbitrap technology for quantitative analysis. |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but described as "good linearity". | Typically ≥ 0.99 |
| Limit of Quantitation (LOQ) | 1 µg/mL | 1.25 µg/mL | Picomolar to nanomolar range claimed by a service provider. |
| Limit of Detection (LOD) | Not Reported | 0.31 µg/mL | Not explicitly stated in peer-reviewed literature for D-mannose. |
| Intra-day Precision (%RSD) | < 15% | < 4.59% | Generally < 15% for quantitative assays. |
| Inter-day Precision (%RSD) | < 15% | < 10% | Generally < 15% for quantitative assays. |
| Intra-day Accuracy (%RE) | Within ±15% | 96.59% - 101.75% | Typically within ±15%. |
| Inter-day Accuracy (%RE) | Within ±15% | 96% - 104% | Typically within ±15%. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols used for D-mannose quantification on triple quadrupole mass spectrometers.
Protocol 1: LC-MS/MS with API 3200 QTRAP[1]
-
Sample Preparation: 50 µL of serum is mixed with an internal standard (D-mannose-13C6), followed by protein precipitation with acetonitrile. The supernatant is dried and reconstituted in 0.1% formic acid in water.
-
Chromatography:
-
HPLC System: Agilent 1200 series
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column
-
Mobile Phase: 100% HPLC water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
-
Mass Spectrometry:
-
Instrument: API 3200 QTRAP triple quadrupole mass spectrometer
-
Ionization: Negative Ion Electrospray (ESI-)
-
Mode: Selected Reaction Monitoring (SRM)
-
Transitions:
-
D-mannose: m/z 179 → 59
-
D-mannose-13C6 (IS): m/z 185 → 92
-
-
Protocol 2: HPLC-MS/MS (Unnamed Triple Quadrupole)[2]
-
Sample Preparation: Plasma samples are deproteinized with a protein-precipitating reagent.
-
Chromatography:
-
Column: HILIC column specific for saccharide analysis.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Not explicitly stated, but likely ESI.
-
Mode: Multiple Reaction Monitoring (MRM)
-
Internal Standard: 13C6-D-mannose
-
Mandatory Visualization
D-Mannose Metabolic Pathway
D-mannose plays a crucial role in several metabolic pathways, most notably in protein glycosylation. Understanding these pathways is essential for researchers studying its metabolism.
References
Safety Operating Guide
Navigating the Disposal of D-mannose-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like D-mannose-d7 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Key Safety and Handling Information
While D-mannose itself is generally not classified as a hazardous substance, the deuterated form, this compound, should be handled with the standard precautions for laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Handle in a well-ventilated area to avoid inhalation of any dust particles.[1][2]
-
Wash hands thoroughly after handling.[5]
Disposal Procedures for this compound
The recommended disposal method for this compound depends on whether it is in its pure form or has been contaminated with other substances.
Uncontaminated this compound:
-
Review Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.[4][5]
-
Supplier Take-Back Programs: Inquire with the supplier of this compound to see if they offer a take-back or recycling program for deuterated compounds. Some suppliers of deuterated materials have programs to reclaim them.[6]
-
Solid Waste Disposal: If a take-back program is not available and the material is not contaminated with hazardous substances, it can likely be disposed of as non-hazardous solid waste.[5]
-
Place the this compound in a securely sealed and clearly labeled container.
-
Dispose of the container in accordance with your facility's procedures for non-hazardous solid waste.
-
Contaminated this compound:
If the this compound has been used in experiments and is mixed with or contaminated by other chemicals, it must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it in a separate, dedicated, and clearly labeled waste container.[7]
-
Labeling: The waste container must be accurately labeled with its contents, including "Waste this compound" and the names and approximate concentrations of any contaminants.
-
Licensed Disposal Company: Arrange for the disposal of the contaminated this compound through a licensed hazardous waste disposal company.[2] Your institution's EHS office will have established procedures for this.
Quantitative Data for D-Mannose
The following table summarizes key physical and chemical properties of D-mannose, which are expected to be very similar for this compound for the purposes of disposal.
| Property | Value |
| Appearance | White solid (powder)[8][9] |
| Odor | Odorless[9] |
| Melting Point | 133-140 °C[9] |
| Solubility | Soluble in water[8] |
| Molecular Formula | C₆H₅D₇O₆ |
| Molecular Weight | ~187.20 g/mol |
| Stability | Stable under normal conditions[9] |
Experimental Protocol: Not Applicable
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. lobachemie.com [lobachemie.com]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. innophos.com [innophos.com]
- 9. fishersci.com [fishersci.com]
Safe Handling and Disposal of D-Mannose-D7: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-mannose-d7. The following procedures are designed to ensure safe operational use and proper disposal, minimizing risk and environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a fine powder, adherence to standard laboratory PPE protocols is crucial to prevent inhalation and skin contact.[1]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles.[1][2] In situations with a higher risk of splashing, a face shield used in conjunction with goggles is recommended.[3]
-
Hand Protection: Nitrile gloves are recommended for handling this compound.[4] Always inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact.[5]
-
Respiratory Protection: To prevent inhalation of the powder, especially when weighing or transferring the material, a dust mask or an N95 respirator should be used.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6]
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothes and skin from contamination.[1][4] Long pants and closed-toe shoes are also required to ensure full skin coverage.[1][4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use will ensure minimal exposure and maintain the integrity of the compound.
-
Receiving and Storage:
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations in a chemical fume hood or a designated area with local exhaust ventilation to minimize the generation of airborne dust.[5]
-
Use a clean spatula and weighing paper for accurate measurement.
-
Handle the powder gently to avoid creating dust clouds.
-
-
Dissolution and Use:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure all equipment used is clean and compatible with the solvent.
-
-
General Hygiene:
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations. As D-mannose is not considered hazardous, the deuterated form is expected to have a similar profile.[5][8]
-
Waste Segregation:
-
Collect any unused or waste this compound powder in a clearly labeled waste container designated for non-hazardous chemical waste.
-
Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be placed in this container.
-
-
Container Decontamination:
-
To dispose of the original container, triple-rinse it with a suitable solvent (e.g., water).
-
Collect the rinsate and dispose of it as chemical waste.
-
-
Final Disposal:
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of D-mannose. These values are for the non-deuterated form and are expected to be very similar for this compound.
| Property | Value |
| Appearance | White crystalline powder[6][7][9] |
| Molecular Formula | C₆H₁₂O₆[6][7] |
| Molecular Weight | 180.16 g/mol [6][7] |
| Melting Point | 133-142 °C (271.4-287.6 °F)[6][7] |
| Solubility | Soluble in water[6][9] |
| Stability | Stable under normal conditions[7][9] |
| Incompatible Materials | Strong oxidizing agents[7] |
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. hsa.ie [hsa.ie]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. innophos.com [innophos.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
